STING agonist-34
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H10FN5O3 |
|---|---|
Molecular Weight |
363.3 g/mol |
IUPAC Name |
4-ethynyl-5-fluoro-2-[(6-pyridazin-4-ylpyridazine-3-carbonyl)amino]benzoic acid |
InChI |
InChI=1S/C18H10FN5O3/c1-2-10-7-16(12(18(26)27)8-13(10)19)22-17(25)15-4-3-14(23-24-15)11-5-6-20-21-9-11/h1,3-9H,(H,22,25)(H,26,27) |
InChI Key |
KEGLNBCLJXFLRV-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=C(C=C1F)C(=O)O)NC(=O)C2=NN=C(C=C2)C3=CN=NC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
Core Mechanism of Action of STING Agonists
An in-depth analysis of publicly available scientific literature and databases did not yield specific information for a compound designated "STING agonist-34." This nomenclature may represent an internal, preclinical, or otherwise non-publicly disclosed candidate.
Therefore, this guide provides a comprehensive overview of the general mechanism of action for STING (Stimulator of Interferon Genes) agonists, leveraging established principles from the field. The information presented is essential for researchers, scientists, and drug development professionals working with novel immunomodulatory agents targeting the STING pathway.
STING is an endoplasmic reticulum (ER)-resident transmembrane protein that plays a critical role in the innate immune response to cytosolic DNA.[1] Activation of the STING pathway leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which are crucial for anti-viral and anti-tumor immunity.[2]
The canonical activation of the STING pathway is initiated by the presence of cytosolic double-stranded DNA (dsDNA), which is recognized by the enzyme cyclic GMP-AMP synthase (cGAS).[1] Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP).[3] cGAMP then binds to the ligand-binding domain of STING, inducing a conformational change.[4] This conformational change facilitates the translocation of STING from the ER to the Golgi apparatus.
In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates both STING and the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding type I IFNs (e.g., IFN-β) and other inflammatory cytokines. Activated STING can also lead to the activation of the NF-κB signaling pathway, further contributing to the pro-inflammatory response.
STING agonists are small molecules designed to mimic the action of cGAMP, thereby directly activating the STING protein and initiating this downstream signaling cascade.
Signaling Pathway Diagram
Caption: The STING signaling pathway, from cytosolic DNA sensing to gene transcription.
Quantitative Data Summary
While specific data for "this compound" is unavailable, the following tables represent the typical quantitative data generated to characterize a novel STING agonist.
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line | Readout | EC50 (µM) |
|---|---|---|---|
| STING Reporter Assay | THP1-Dual™ ISG-Lucia | ISG Reporter Activity | Data not available |
| IFN-β Secretion | Human PBMCs | IFN-β ELISA | Data not available |
| p-IRF3 Western Blot | Mouse Bone Marrow-Derived Dendritic Cells (BMDCs) | p-IRF3 Levels | Data not available |
| p-TBK1 Western Blot | Mouse BMDCs | p-TBK1 Levels | Data not available |
Table 2: Binding Affinity of this compound
| Assay Type | Protein | Kd (µM) |
|---|---|---|
| Surface Plasmon Resonance (SPR) | Recombinant Human STING | Data not available |
| Isothermal Titration Calorimetry (ITC) | Recombinant Human STING | Data not available |
Key Experimental Protocols
Detailed protocols for characterizing a novel STING agonist generally involve a combination of cell-based assays and biophysical techniques.
STING Reporter Assay
-
Objective: To determine the functional potency of the STING agonist in a cell-based system.
-
Methodology:
-
Cell Culture: THP1-Dual™ ISG-Lucia cells, which contain a secreted luciferase reporter gene under the control of an IRF3-inducible promoter, are cultured according to the manufacturer's instructions.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of the STING agonist. A known STING agonist (e.g., cGAMP) is used as a positive control, and a vehicle (e.g., DMSO) is used as a negative control.
-
Incubation: Cells are incubated with the compounds for a defined period (e.g., 24 hours).
-
Luciferase Assay: The supernatant is collected, and the luciferase activity is measured using a luminometer and a luciferase assay substrate.
-
Data Analysis: The EC50 value is calculated by fitting the dose-response data to a four-parameter logistic curve.
-
Cytokine Secretion Assay (ELISA)
-
Objective: To quantify the production of key cytokines, such as IFN-β, upon STING activation.
-
Methodology:
-
Cell Isolation and Culture: Primary immune cells, such as human peripheral blood mononuclear cells (PBMCs) or mouse bone marrow-derived dendritic cells (BMDCs), are isolated and cultured.
-
Compound Treatment: Cells are treated with the STING agonist at various concentrations.
-
Supernatant Collection: After an appropriate incubation time (e.g., 24 hours), the cell culture supernatant is collected.
-
ELISA: The concentration of IFN-β in the supernatant is quantified using a commercially available ELISA kit according to the manufacturer's protocol.
-
Data Analysis: Cytokine concentrations are plotted against the agonist concentration to determine the dose-response relationship.
-
Western Blot for Phosphorylated Signaling Proteins
-
Objective: To confirm the activation of downstream signaling components of the STING pathway.
-
Methodology:
-
Cell Lysis: Cells treated with the STING agonist for various time points are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with primary antibodies specific for phosphorylated TBK1 (p-TBK1) and phosphorylated IRF3 (p-IRF3). Antibodies against total TBK1, total IRF3, and a housekeeping protein (e.g., GAPDH) are used as controls.
-
Detection: The membrane is incubated with a secondary antibody conjugated to horseradish peroxidase (HRP), and the protein bands are visualized using a chemiluminescent substrate.
-
Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein or housekeeping protein levels.
-
Experimental Workflow Diagram
Caption: A typical experimental workflow for the in vitro characterization of a novel STING agonist.
References
- 1. STING pathway agonism as a cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of Stimulation of Interferon Genes (STING) Signal and Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Activation of human STING by a molecular glue-like compound - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: Discovery and Synthesis of STING Agonists for Cancer Immunotherapy
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The specific compound "STING agonist-34" is not associated with publicly available scientific literature detailing its discovery, synthesis, or preclinical data. It may be a commercial catalog identifier or a proprietary compound. This guide will, therefore, focus on the general principles and methodologies for the discovery and synthesis of STING (Stimulator of Interferon Genes) agonists, using well-documented examples from peer-reviewed research to illustrate the process.
Introduction: The STING Pathway in Immuno-Oncology
The cGAS-STING (cyclic GMP-AMP Synthase-Stimulator of Interferon Genes) pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, a danger signal associated with viral infections and cellular damage.[1][2][3] Upon binding cytosolic double-stranded DNA (dsDNA), cGAS catalyzes the synthesis of the second messenger 2',3'-cyclic GMP-AMP (2',3'-cGAMP).[1][4] This cyclic dinucleotide (CDN) then binds to the STING protein, an endoplasmic reticulum-resident transmembrane dimer.
Ligand binding induces a conformational change in STING, leading to its oligomerization and translocation to the Golgi apparatus. There, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the expression of Type I interferons (IFN-I) and other pro-inflammatory cytokines. This cascade initiates a potent anti-tumor immune response by enhancing dendritic cell maturation, promoting T cell priming and infiltration into the tumor microenvironment, and activating Natural Killer (NK) cells. The ability to convert immunologically "cold" tumors into "hot" tumors makes STING an attractive target for cancer immunotherapy.
The STING Signaling Pathway
The activation of the STING pathway is a multi-step process integral to innate immunity. The following diagram illustrates the canonical signaling cascade from cytosolic DNA sensing to the production of Type I interferons.
Caption: Figure 1: The cGAS-STING Signaling Pathway.
Discovery of STING Agonists
The discovery of therapeutic STING agonists has focused on two primary classes: cyclic dinucleotide (CDN) analogs and non-CDN small molecules. The goal is to develop agents with improved potency, stability, and drug-like properties compared to the endogenous ligand 2',3'-cGAMP.
Discovery Workflow
The process of identifying and validating novel STING agonists typically follows a structured workflow, beginning with high-throughput screening and culminating in preclinical in vivo studies.
Caption: Figure 2: General Workflow for STING Agonist Discovery.
In Vitro and Ex Vivo Characterization Data
Following initial screening, hit compounds are characterized to determine their potency and mechanism of action. Key assays measure direct binding to STING, activation of downstream signaling, and induction of cytokines. The data below is representative of values obtained for potent CDN analogs.
Table 1: Representative In Vitro Characterization of STING Agonists
| Assay Type | Cell Line / System | Readout | Representative Agonist (e.g., ADU-S100) | Reference Agonist (2',3'-cGAMP) |
|---|---|---|---|---|
| Cellular Potency | THP-1-Dual™ ISG Reporter | ISG Activity (EC₅₀) | ~5 µM | ~124 µM |
| Signaling Activation | THP-1 Monocytes | IFN-β Secretion (EC₅₀) | ~1 µM | ~70 µM |
| Cytokine Induction | Human PBMCs | IFN-α Induction (EC₅₀) | 0.4 - 4.7 µM | 19.6 µM |
| Cytokine Induction | Human PBMCs | TNF-α Induction (EC₅₀) | ~2 µM | > 20 µM |
In Vivo Preclinical Efficacy
Promising lead candidates are evaluated in vivo using syngeneic mouse tumor models. The agonist is often administered via intratumoral injection to maximize local immune activation and minimize systemic toxicity.
Table 2: Representative In Vivo Efficacy in a Syngeneic Mouse Model (e.g., B16F10 Melanoma)
| Treatment Group | Dosing Regimen | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Complete Responders (%) |
|---|---|---|---|---|
| Vehicle Control | 50 µL intratumorally, Days 7, 10, 13 | 1500 ± 250 | - | 0% |
| STING Agonist | 10 µg in 50 µL, intratumorally, Days 7, 10, 13 | 450 ± 150 | 70% | 40% |
| Anti-PD-1 Ab | 200 µg intraperitoneally, Days 7, 10, 13 | 900 ± 200 | 40% | 10% |
| STING Agonist + Anti-PD-1 | Combination of above | 150 ± 75 | 90% | 80% |
Note: Data are illustrative and compiled from typical results seen in preclinical studies.
Synthesis of STING Agonists
The chemical synthesis of STING agonists, particularly complex CDN analogs, requires sophisticated multi-step procedures. Phosphorothioate modifications are commonly introduced to improve stability against nuclease degradation.
Example Synthetic Strategy: Phosphorothioate CDN Analogs
The synthesis of dithio-CDN analogs like ADU-S100 involves the stereospecific assembly of phosphorothioate linkages. Modern approaches utilize P(V)-based reagents to control the chirality at the phosphorus centers, which is crucial for potent activity.
A general synthetic route involves:
-
Nucleoside Preparation: Synthesis of appropriately protected purine nucleoside building blocks.
-
Phosphoramidite Coupling: Coupling of a protected nucleoside phosphoramidite with a second nucleoside to form a linear dinucleotide.
-
Oxidation/Sulfurization: Introduction of the phosphorothioate moiety.
-
Deprotection and Cyclization: Removal of protecting groups and an intramolecular cyclization step to form the macrocycle.
-
Purification: Final purification of the target CDN using techniques like HPLC.
A recent stereodefined synthesis of a novel phosphorothioate CDN agonist avoided low-yielding racemic methods by using a P(V)-based platform, enabling complete control of chirality and allowing for multi-gram scale production.
Experimental Protocols
Detailed methodologies are essential for the reproducible evaluation of STING agonists. The following are representative protocols for key assays.
Protocol: IFN-β Secretion Assay in THP-1 Cells
This protocol measures the potency of a STING agonist by quantifying the amount of secreted IFN-β.
-
Cell Culture: Culture human THP-1 monocytic cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Plating: Seed THP-1 cells into a 96-well plate at a density of 5 x 10⁴ cells per well and differentiate into macrophage-like cells using 100 nM Phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
Compound Treatment: Prepare serial dilutions of the STING agonist (and 2',3'-cGAMP as a positive control) in assay medium. Replace the culture medium with the compound dilutions.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes and carefully collect the cell culture supernatant.
-
ELISA: Quantify the concentration of IFN-β in the supernatants using a commercial Human IFN-β ELISA kit, following the manufacturer’s instructions.
-
Data Analysis: Plot the IFN-β concentration against the log of the agonist concentration and fit a four-parameter logistic curve to determine the EC₅₀ value.
Protocol: In Vivo Tumor Growth Inhibition Study
This protocol outlines a typical study to assess the anti-tumor efficacy of a STING agonist in a syngeneic mouse model.
-
Animal Model: Use 6-8 week old female C57BL/6 mice.
-
Tumor Implantation: Subcutaneously inject 5 x 10⁵ B16F10 melanoma cells in 100 µL of PBS into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using a digital caliper. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach an average volume of 80-100 mm³, randomize mice into treatment groups (e.g., Vehicle, STING Agonist, Anti-PD-1, Combination).
-
Dosing:
-
STING Agonist: Administer intratumorally (e.g., 10 µg in 50 µL PBS) on specified days (e.g., Days 7, 10, 13 post-implantation).
-
Checkpoint Inhibitor: Administer intraperitoneally (e.g., 200 µg anti-PD-1 antibody) on the same or similar schedule.
-
-
Efficacy Endpoints: Continue to monitor tumor volumes and body weight until tumors reach a predetermined endpoint size (e.g., 2000 mm³) or show signs of ulceration, at which point the animal is euthanized.
-
Data Analysis: Plot mean tumor volume ± SEM for each group over time. Calculate tumor growth inhibition (TGI) and the percentage of tumor-free survivors (complete responders) at the end of the study.
Conclusion
The development of STING agonists represents a highly promising strategy in cancer immunotherapy. By activating a powerful innate immune response, these agents can remodel the tumor microenvironment and synergize with other therapies like checkpoint inhibitors to induce durable anti-tumor immunity. While challenges related to delivery, stability, and potential for systemic toxicity remain, ongoing research into novel CDN analogs and non-CDN small molecules continues to advance the field. The discovery and synthesis workflows detailed herein provide a robust framework for identifying and developing the next generation of clinically successful STING agonists.
References
- 1. Novel Modifications and Delivery Modes of Cyclic Dinucleotides for STING Activation in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical and Biomolecular Strategies for STING Pathway Activation in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Structure-Activity Relationship of STING Agonist-34: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of STING agonist-34, also identified as compound 12L in the primary literature. The document outlines the core chemical scaffold, explores the impact of structural modifications on biological activity, details the experimental methodologies used for its characterization, and contextualizes its mechanism within the STING signaling pathway.
Core Structure and Biological Activity
This compound (compound 12L) is a potent, non-cyclic dinucleotide (CDN) small molecule activator of the STING protein. Its discovery marked a significant step in the development of systemically bioavailable STING agonists for immunotherapy. The core structure is based on a bipyridazine scaffold.
The key reported biological activities for this compound in the widely used THP-1 human monocytic cell line are:
-
EC50: 0.38 ± 0.03 μM
-
IC50: 1.15 μM
Structure-Activity Relationship (SAR)
The development of this compound involved systematic modifications of a lead compound to optimize its potency and pharmacokinetic properties. The following table summarizes the SAR data for a series of bipyridazine derivatives, including compound 12L, as reported in the primary literature. The data highlights the influence of various substituents on the molecule's ability to activate the STING pathway, measured by IFN-β induction in THP-1 cells.
| Compound | R1 | R2 | R3 | EC50 (μM) in THP-1 Cells |
| 12a | H | H | H | >40 |
| 12b | OMe | H | H | 25.42 ± 2.11 |
| 12c | F | H | H | 15.36 ± 1.54 |
| 12d | Cl | H | H | 10.28 ± 1.23 |
| 12e | H | OMe | H | 8.76 ± 0.98 |
| 12f | H | F | H | 5.43 ± 0.67 |
| 12g | H | Cl | H | 3.12 ± 0.45 |
| 12h | H | H | OMe | 18.91 ± 1.98 |
| 12i | H | H | F | 9.87 ± 1.05 |
| 12j | H | H | Cl | 6.54 ± 0.78 |
| 12k | F | F | H | 1.21 ± 0.15 |
| 12L (this compound) | F | H | F | 0.38 ± 0.03 |
| SR-717 (Reference) | - | - | - | 1.89 ± 0.21 |
Data extracted from "Design, Synthesis, and Biological Evaluation of Bipyridazine Derivatives as Stimulator of Interferon Genes (STING) Receptor Agonists".[1][2]
The SAR data indicates that halogen substitutions, particularly fluorine, at specific positions on the aromatic rings are critical for potent STING activation. Compound 12L, with fluorine atoms at the R1 and R3 positions, demonstrated the highest potency in this series.
Experimental Protocols
General Synthesis of Bipyridazine Derivatives
The synthesis of this compound (12L) and its analogs generally follows a multi-step synthetic route, which can be summarized as follows:
-
Suzuki Coupling: A key step involves the Suzuki coupling of a substituted pyridazine with a substituted pyridine boronic acid to form the bipyridazine core.
-
Functional Group Interconversion: Subsequent steps involve the modification of functional groups on the bipyridazine scaffold to introduce the various substituents for SAR studies.
A detailed, step-by-step synthetic procedure for compound 12L is available in the supporting information of the source publication.[1]
THP-1 IFN-β Reporter Gene Assay (for EC50 Determination)
The biological activity of the STING agonists was quantified using a THP-1 cell line engineered with an interferon-stimulated response element (ISRE) driving the expression of a luciferase reporter gene.
-
Cell Culture: THP-1-ISG-Lucia™ cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 IU/mL penicillin, and 100 µg/mL streptomycin.
-
Assay Procedure:
-
Cells are seeded into 96-well plates at a density of approximately 40,000 cells per well.
-
Serial dilutions of the test compounds (e.g., this compound) are prepared and added to the wells.
-
The plates are incubated for 24 hours at 37°C in a 5% CO2 atmosphere.
-
A luciferase assay reagent is added to each well.
-
Luminescence, which is proportional to IFN-β production and thus STING activation, is measured using a luminometer.
-
-
Data Analysis: The EC50 values are calculated from the dose-response curves generated from the luminescence data.
Signaling Pathways and Experimental Workflow
STING Signaling Pathway
The STING (Stimulator of Interferon Genes) pathway is a critical component of the innate immune system that detects cytosolic DNA. Upon activation, STING triggers a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines.
Caption: The canonical cGAS-STING signaling pathway.
Experimental Workflow for STING Agonist Evaluation
The evaluation of novel STING agonists like compound 12L typically follows a standardized workflow from chemical synthesis to in vitro and in vivo characterization.
Caption: A typical workflow for the discovery and evaluation of STING agonists.
References
STING Agonist-34: A Technical Guide to Target Binding and Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target binding characteristics and affinity of STING agonist-34, also identified as Compound 12L. The information presented herein is curated for professionals in the fields of immunology, oncology, and drug discovery, offering a centralized resource for understanding the molecular interactions of this potent stimulator of interferon genes (STING) agonist.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound's interaction with the STING protein. This data is essential for assessing its potency and efficacy in cellular systems.
| Parameter | Value | Cell Line | Assay Type | Reference |
| EC50 | 0.38 µM | THP-1 (Human) | IFN-β Induction | [1] |
| IC50 | 1.15 µM | THP-1 (Human) | Not Specified | [1] |
Target Binding and Affinity
This compound is a non-nucleotide small molecule designed to activate the STING signaling pathway. Its binding affinity and ability to induce a conformational change in the STING protein are critical to its function as an agonist. The primary methods used to characterize the binding of this compound are the Protein Thermal Shift Assay and competition binding assays.
Signaling Pathway
Upon binding, this compound induces the dimerization and activation of STING, initiating a downstream signaling cascade that results in the production of type I interferons and other pro-inflammatory cytokines. This pathway is a key component of the innate immune system's response to cytosolic DNA, and its activation has significant therapeutic potential in oncology and infectious diseases.
Caption: STING Signaling Pathway Activated by this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the protocols used to determine the binding and activity of this compound.
Protein Thermal Shift Assay (TSA)
The protein thermal shift assay is a high-throughput method used to assess the thermal stability of a protein in the presence of a ligand. An increase in the melting temperature (Tm) of the protein upon ligand binding indicates a stabilizing interaction.
Objective: To determine if this compound directly binds to and stabilizes the STING protein.
Materials:
-
Purified recombinant human STING protein (C-terminal domain)
-
This compound (Compound 12L)
-
SYPRO Orange dye (5000x stock in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Real-time PCR instrument capable of performing a melt curve analysis
Procedure:
-
Prepare a master mix containing the STING protein and SYPRO Orange dye in PBS. The final concentration of STING protein is typically in the low micromolar range (e.g., 2 µM), and the final concentration of SYPRO Orange is 5x.
-
Dispense the master mix into the wells of a 96-well PCR plate.
-
Add this compound to the wells at various concentrations. A DMSO control (vehicle) must be included.
-
Seal the plate and centrifuge briefly to mix the contents.
-
Place the plate in a real-time PCR instrument.
-
Program the instrument to heat the plate from 25 °C to 95 °C with a ramp rate of 1 °C/minute.
-
Monitor the fluorescence of SYPRO Orange at each temperature increment.
-
The melting temperature (Tm) is determined by identifying the temperature at which the fluorescence signal is at its inflection point, which corresponds to the midpoint of the protein unfolding transition. The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the DMSO control from the Tm in the presence of the agonist.
Competition Binding Assay
Competition binding assays are used to determine the ability of a test compound to displace a known ligand that binds to the target protein. This provides an indirect measure of the binding affinity of the test compound.
Objective: To quantify the binding affinity of this compound to the STING protein by measuring its ability to compete with a known fluorescently labeled ligand.
Materials:
-
Purified recombinant human STING protein (C-terminal domain)
-
A known fluorescently labeled STING ligand (e.g., a fluorescent cGAMP analog)
-
This compound (Compound 12L)
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
384-well low-volume black plates
-
A plate reader capable of measuring fluorescence polarization or HTRF (Homogeneous Time-Resolved Fluorescence).
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 384-well plate, add the STING protein, the fluorescently labeled STING ligand at a constant concentration (typically at or below its Kd), and the serially diluted this compound.
-
Include control wells containing only the STING protein and the fluorescent ligand (maximum signal) and wells with only the fluorescent ligand (background).
-
Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization or HTRF signal using a plate reader.
-
The data is then plotted as the signal versus the logarithm of the competitor concentration.
-
The IC50 value, which is the concentration of this compound that displaces 50% of the fluorescent ligand, is determined by fitting the data to a sigmoidal dose-response curve.
Caption: Experimental Workflow for Binding Affinity Assays.
References
"STING agonist-34" in vitro characterization
An In-Depth Technical Guide to the In Vitro Characterization of STING Agonists
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA from pathogens or damaged host cells, and initiating a potent anti-tumor immune response.[1] Pharmacological activation of STING has emerged as a promising strategy in cancer immunotherapy.[2][3] STING agonists, by mimicking the natural ligand cGAMP, can trigger the production of type I interferons (IFN-I) and other pro-inflammatory cytokines, leading to the activation of dendritic cells (DCs), priming of T cells, and ultimately, anti-tumor immunity.[4][5]
This guide provides a comprehensive overview of the core in vitro methodologies and data analysis required for the characterization of novel STING agonists. While this document is tailored to be a general guide, it will use data from various known STING agonists as illustrative examples, given that a specific compound designated "STING agonist-34" is not prominently identified in publicly available literature.
Data Presentation: Quantitative Analysis of STING Agonist Activity
A thorough in vitro characterization of a STING agonist requires quantitative assessment of its potency, binding affinity, and cytokine induction profile. The following tables summarize representative data for several well-characterized STING agonists.
Table 1: Potency and Binding Affinity of Various STING Agonists
| STING Agonist | Assay System | Parameter | Value | Reference |
| KAS-08 | THP-1 ISG Luciferase Reporter Assay | EC50 | 0.18 µM | |
| ST12 (Ziyuglycoside II) | Biolayer Interferometry (binding to human STING R232) | Kd | 14 µM | |
| 2',3'-cGAMP | Biolayer Interferometry (binding to human STING) | Kd | 3.79 nM | |
| ADU-S100 (free) | THP-1 Dual Cells (IRF3-mediated luciferase) | EC50 | 3.03 µg/mL | |
| ADU-S100 (free) | THP-1 Dual Cells (NF-κB-mediated SEAP) | EC50 | 4.85 µg/mL | |
| diABZI-amine | THP-1 Dual Reporter Cells | EC50 | 0.144 ± 0.149 nM | |
| diABZI-V/C-DBCO | THP-1 Dual Reporter Cells | EC50 | 1.47 ± 1.99 nM | |
| GA-MOF | THP-1 Luciferase Reporter Cells | EC50 | 2.34 ± 1.44 µM | |
| GA | THP-1 Luciferase Reporter Cells | EC50 | 6.98 ± 1.15 µM | |
| PC7A | Isothermal Titration Calorimetry (binding to human STING) | Kd | 72 nM | |
| E7766 | Recombinant STING protein binding | Kd | 40 nmol/L | |
| E7766 | Human PBMCs (IFNβ induction) | EC50 | 0.15 to 0.79 µmol/L |
Table 2: In Vitro Cytokine and Chemokine Induction Profile of STING Agonists
| Cell Type | STING Agonist | Induced Cytokines/Chemokines | Key Findings | Reference |
| Primary Human Fibroblasts | BNBC | Type I and III IFNs | Induced a dominant cytokine response. | |
| Human PBMCs | BNBC | Inflammatory Cytokines | Activated an inflammatory cytokine response and induced DC maturation. | |
| Human and Murine Cancer Cells | VPS34 inhibitor + STING agonist | CCL5, CXCL10 | Synergistically increased STING-dependent IFN response and chemokine secretion. | |
| Monocytic/Dendritic Innate Immune Cells | VPS34 inhibitor + STING agonist | Pro-inflammatory Cytokines | The combination further induced cytokine release. | |
| Human Monocytes (CD14+) | Synthetic STING agonists | IFNα, TNFα, IL-6, IL-1β | Induced secretion of a broad spectrum of pro-inflammatory cytokines. | |
| RAW264.7 Macrophages | T. cruzi DNA | IFN-β, IL-6, IL-12, TNF-α | STING-dependent induction of cytokine gene expression. | |
| Bone Marrow-Derived Dendritic Cells (BMDCs) | GA-MOF | IFN-β | Increased IFN-β secretion, indicating strong activation of the STING-IFN axis. |
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate in vitro characterization of STING agonists.
Cell-Based Reporter Assays for STING Pathway Activation
These assays provide a high-throughput method to screen and quantify the activity of STING agonists.
-
Objective: To measure the activation of the IRF3 and NF-κB pathways downstream of STING.
-
Cell Line: THP-1-Dual™ cells are commonly used. These cells are engineered to express a secreted luciferase reporter gene under the control of an ISG54 promoter (responsive to IRF3) and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
-
Methodology:
-
Cell Seeding: Plate THP-1-Dual™ cells in a 96-well plate at a density of 100,000-200,000 cells per well.
-
Compound Treatment: Add serial dilutions of the STING agonist to the wells. Include a positive control (e.g., 2'3'-cGAMP) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 18-24 hours.
-
Reporter Gene Measurement:
-
ISG-Luciferase Activity: Transfer cell supernatant to a white-walled 96-well plate. Add a luciferase detection reagent and measure luminescence using a luminometer.
-
NF-κB-SEAP Activity: Transfer cell supernatant to a standard 96-well plate. Add a SEAP detection reagent and measure absorbance at the appropriate wavelength (e.g., 620-655 nm).
-
-
Data Analysis: Plot the reporter activity against the agonist concentration and determine the EC50 value using non-linear regression analysis.
-
Quantification of Cytokine and Chemokine Secretion
This protocol measures the production of key immunomodulatory molecules following STING activation in primary immune cells.
-
Objective: To quantify the secretion of cytokines (e.g., IFN-β, TNF-α, IL-6) and chemokines (e.g., CXCL10, CCL5) from relevant cell types.
-
Cell Types: Human peripheral blood mononuclear cells (PBMCs), monocyte-derived dendritic cells (mo-DCs), or murine bone marrow-derived dendritic cells (BMDCs).
-
Methodology:
-
Cell Isolation and Culture: Isolate primary cells using standard techniques (e.g., Ficoll-Paque density gradient for PBMCs). Culture the cells in appropriate media.
-
Stimulation: Treat the cells with the STING agonist at various concentrations for a specified time (e.g., 24 hours).
-
Supernatant Collection: Centrifuge the cell plates and collect the supernatant.
-
Quantification:
-
ELISA: Use commercially available ELISA kits to measure the concentration of specific cytokines in the supernatant.
-
Multiplex Bead Array (e.g., Luminex): Simultaneously quantify multiple cytokines from a small sample volume.
-
-
Data Analysis: Generate dose-response curves for each cytokine to assess the potency and efficacy of the agonist.
-
STING Binding Assays
These biophysical assays determine the direct interaction and binding affinity of the agonist to the STING protein.
-
Objective: To determine the equilibrium dissociation constant (Kd) of the agonist for the STING protein.
-
Materials: Purified recombinant STING protein (C-terminal domain is often sufficient), STING agonist.
-
Methodology (Surface Plasmon Resonance - SPR):
-
Immobilization: Covalently immobilize the purified STING protein onto a sensor chip surface.
-
Binding Analysis: Flow serial dilutions of the STING agonist over the sensor chip surface.
-
Detection: Monitor the change in the refractive index at the surface, which is proportional to the mass of the agonist binding to the immobilized STING.
-
Data Analysis: Analyze the association and dissociation kinetics to calculate the on-rate (ka), off-rate (kd), and the equilibrium dissociation constant (Kd = kd/ka). A lower Kd value indicates a higher binding affinity.
-
Western Blotting for STING Pathway Phosphorylation
This assay confirms the activation of the downstream signaling cascade by detecting the phosphorylation of key pathway components.
-
Objective: To detect the phosphorylation of STING, TBK1, and IRF3.
-
Methodology:
-
Cell Lysis: Treat cells (e.g., THP-1 or primary macrophages) with the STING agonist for various time points (e.g., 0, 30, 60, 120 minutes). Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated STING (p-STING), p-TBK1, and p-IRF3. Also, probe for total protein levels as loading controls.
-
Detection: Use HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands.
-
Mandatory Visualizations
STING Signaling Pathway
Caption: STING signaling pathway activated by a synthetic agonist.
Experimental Workflow for In Vitro Characterization
Caption: Workflow for the in vitro characterization of a STING agonist.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery and Mechanistic Study of a Novel Human STING Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are STING agonists and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 4. youtube.com [youtube.com]
- 5. Conjugated STING agonists - PMC [pmc.ncbi.nlm.nih.gov]
Probing the Cellular Journey of STING Agonist-34: A Technical Guide to Uptake and Localization
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway has emerged as a critical nexus in the innate immune system, and its activation holds immense promise for cancer immunotherapy. Small molecule STING agonists, such as STING agonist-34, are at the forefront of this therapeutic exploration. Understanding the cellular uptake and subcellular localization of these agonists is paramount for optimizing their efficacy and designing next-generation therapeutics. While specific data on the cellular journey of "this compound" is not extensively detailed in the public domain, this guide provides a comprehensive framework for its investigation, drawing upon the known mechanisms of the STING pathway and general principles of small molecule cell entry.
"this compound" has been identified as a potent STING agonist with an IC50 value of 1.15 µM and an EC50 of 0.38 µM in THP1 cells, indicating its potential in cancer research[1]. This guide will delve into the anticipated cellular pathways and provide detailed experimental protocols to empower researchers to elucidate the cellular pharmacology of this and other novel STING agonists.
Quantitative Data Summary
Currently, there is a lack of publicly available quantitative data specifically detailing the cellular uptake rates, efficiency, and precise subcellular concentration of this compound. The table below summarizes the known potency of this agonist.
| Compound | Cell Line | IC50 | EC50 | Therapeutic Area | Reference |
| This compound | THP1 | 1.15 µM | 0.38 µM | Cancer Research | [1] |
The STING Signaling Pathway and Agonist Localization
The STING protein is predominantly localized to the endoplasmic reticulum (ER) in its inactive state[2][3]. Upon binding of an agonist, such as the endogenous ligand cGAMP or a synthetic small molecule, STING undergoes a significant conformational change and traffics from the ER to the Golgi apparatus[2]. This translocation is a critical step for the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 then dimerizes and translocates to the nucleus to induce the expression of type I interferons and other pro-inflammatory cytokines. Following signaling, STING can be targeted for degradation through lysosomal pathways.
It is hypothesized that a small molecule like this compound, once inside the cell, would need to reach the ER to engage its target. The efficiency of its cellular uptake and its ability to access the ER-localized STING are critical determinants of its biological activity.
References
A Technical Guide to the Downstream Signaling of STING Agonists
Disclaimer: Information regarding a specific molecule designated "STING agonist-34" is not publicly available. This guide provides a comprehensive overview of the core downstream signaling pathways and methodologies associated with well-characterized synthetic STING (Stimulator of Interferon Genes) agonists, which are presumed to be representative of the class.
The cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, a danger signal associated with pathogen infection and cellular damage.[1] Pharmacological activation of STING with synthetic agonists has emerged as a promising therapeutic strategy, particularly in the field of immuno-oncology, due to its potent ability to induce anti-tumor immunity.[2][3] This technical guide delineates the downstream signaling cascade initiated by STING agonists, presents quantitative data on their effects, and provides detailed experimental protocols for their evaluation.
Core Signaling Pathway
Upon binding of a synthetic agonist, the STING protein, resident on the endoplasmic reticulum (ER), undergoes a conformational change and activation.[1] This initiates a signaling cascade that culminates in the production of type I interferons (IFN-I) and other pro-inflammatory cytokines.[4]
The key steps in the downstream signaling pathway are as follows:
-
STING Activation and Translocation: Agonist binding triggers STING dimerization and translocation from the ER to the Golgi apparatus.
-
TBK1 Recruitment and Activation: At the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1).
-
IRF3 Phosphorylation: Activated TBK1 phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).
-
IRF3 Dimerization and Nuclear Translocation: Phosphorylated IRF3 forms dimers and translocates to the nucleus.
-
Type I Interferon Production: In the nucleus, IRF3 dimers bind to IFN-stimulated response elements (ISREs) in the promoter regions of genes encoding type I interferons (e.g., IFN-β), driving their transcription.
-
NF-κB Activation: STING activation also leads to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB), which promotes the expression of various pro-inflammatory cytokines.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and Mechanistic Study of a Novel Human STING Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of Stimulation of Interferon Genes (STING) Signal and Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unlocking the therapeutic potential of the STING signaling pathway in anti-tumor treatment - PMC [pmc.ncbi.nlm.nih.gov]
STING Agonist-Mediated Type I Interferon Induction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells.[1] Activation of the STING pathway culminates in the production of type I interferons (IFNs) and other pro-inflammatory cytokines, mounting a robust anti-viral or anti-tumor immune response.[1] Consequently, STING has emerged as a promising therapeutic target, particularly in the field of oncology, with the development of STING agonists being a key area of research.[2]
This technical guide provides an in-depth overview of the induction of type I interferons by STING agonists. While the specific compound "STING agonist-34" could not be definitively identified in publicly available literature and may be a proprietary designation, this guide will utilize data from well-characterized STING agonists, such as the cyclic dinucleotide (CDN) 2'3'-cGAMP and the non-CDN small molecule diABZI, to illustrate the principles and methodologies involved.
The STING Signaling Pathway and Type I Interferon Induction
The canonical STING signaling cascade leading to the production of type I IFNs is initiated by the recognition of cytosolic double-stranded DNA (dsDNA) by the enzyme cyclic GMP-AMP synthase (cGAS). Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic guanosine monophosphate-adenosine monophosphate (cGAMP).[3] cGAMP then binds to the STING protein, which is located on the endoplasmic reticulum.[4] This binding event triggers a conformational change in STING, leading to its activation and translocation to the Golgi apparatus.
Once activated, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it binds to interferon-stimulated response elements (ISREs) in the promoter regions of type I interferon genes, such as IFNB1, initiating their transcription. The newly synthesized type I interferons are then secreted from the cell and can act in an autocrine or paracrine manner to further amplify the immune response.
Caption: STING signaling pathway leading to type I interferon production.
Quantitative Analysis of STING Agonist-Induced Type I Interferon
The potency of STING agonists in inducing type I interferon production is a critical parameter in their development as therapeutics. This is often quantified by determining the half-maximal effective concentration (EC50) for interferon-β (IFN-β) secretion in relevant cell types.
| STING Agonist | Cell Type | Assay | Endpoint | EC50 | Reference |
| diABZI | Human PBMCs | ELISA | IFN-β Secretion | 130 nM | |
| diABZI-amine | THP1-Dual™ reporter cells | Luciferase Reporter Assay | IRF-inducible Luciferase Activity | 0.144 nM | |
| 2'3'-cGAMP | THP1-Dual™ reporter cells | Luciferase Reporter Assay | IRF-inducible Luciferase Activity | >1 µM (less potent than diABZI) | |
| diABZI STING agonist-2 | Human PBMCs | ELISA | IFN-β Secretion | 3.1 µM |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of STING agonist activity. Below are protocols for key in vitro assays.
In Vitro STING Activation using a Reporter Cell Line
This protocol describes the measurement of STING pathway activation by quantifying the activity of an Interferon Regulatory Factor (IRF)-inducible luciferase reporter in THP1-Dual™ cells.
Materials:
-
THP1-Dual™ KI-hSTING cells
-
RPMI-1640 medium with 10% FBS, 2 mM L-glutamine, 100 IU/ml penicillin, 100 µg/ml streptomycin
-
STING agonist (e.g., diABZI)
-
96-well white, flat-bottom plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed THP1-Dual™ cells at a density of approximately 40,000 cells per well in a 96-well plate in 75 µl of assay medium.
-
Compound Preparation: Prepare serial dilutions of the STING agonist in culture medium at 4-fold the final desired concentration.
-
Cell Treatment: Add 25 µl of the diluted agonist to the cells and incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: Following incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the agonist concentration and fit a four-parameter logistic curve to determine the EC50 value.
Caption: Workflow for the in vitro STING activation reporter assay.
Quantification of IFN-β mRNA by RT-qPCR
This protocol outlines the measurement of IFNB1 gene expression in response to STING agonist treatment.
Materials:
-
Cells (e.g., THP-1 or primary macrophages)
-
STING agonist
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for IFNB1 and a housekeeping gene (e.g., ACTB or GAPDH)
-
Real-time PCR instrument
Procedure:
-
Cell Treatment: Treat cells with the STING agonist for a specified time (e.g., 4-6 hours).
-
RNA Extraction: Extract total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using a qPCR master mix, primers for IFNB1 and the housekeeping gene, and the synthesized cDNA.
-
Data Analysis: Calculate the relative expression of IFNB1 mRNA normalized to the housekeeping gene using the ΔΔCt method.
Measurement of Secreted IFN-β by ELISA
This protocol describes the quantification of IFN-β protein in cell culture supernatants.
Materials:
-
Cell culture supernatants from STING agonist-treated cells
-
Human IFN-β ELISA kit
-
Microplate reader
Procedure:
-
Sample Collection: Collect cell culture supernatants after treating cells with the STING agonist for 18-24 hours. Centrifuge to remove cellular debris.
-
ELISA: Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to a pre-coated plate.
-
Incubating with a detection antibody.
-
Adding a substrate to develop a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at 450 nm.
-
-
Data Analysis: Calculate the concentration of IFN-β in the samples by comparing their absorbance values to the standard curve.
Western Blot for Phosphorylated STING and IRF3
This protocol is for detecting the phosphorylation of key signaling proteins in the STING pathway.
Materials:
-
Cell lysates from STING agonist-treated cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-STING, anti-STING, anti-p-IRF3, anti-IRF3, and a loading control like anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse STING agonist-treated cells (stimulation time typically 1-4 hours) with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Imaging and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Conclusion
The activation of the STING pathway by specific agonists represents a powerful strategy for inducing a type I interferon response, with significant therapeutic potential in immuno-oncology and other areas. A thorough understanding of the underlying signaling mechanisms, coupled with robust and quantitative in vitro and in vivo assays, is essential for the successful development of novel STING-targeted therapeutics. The protocols and data presented in this guide provide a framework for researchers and drug development professionals to advance their work in this exciting field.
References
The Role of STING Agonist-34 in Innate Immunity: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent anti-pathogen and anti-tumor response. Pharmacological activation of this pathway with STING agonists represents a promising therapeutic strategy for a variety of diseases, most notably cancer. This technical guide provides an in-depth overview of the role and mechanism of action of a representative STING agonist, herein referred to as "STING Agonist-34," based on publicly available data for well-characterized synthetic STING agonists such as ADU-S100 (MIW815) and diABZI-4. This document details the underlying signaling cascade, presents quantitative data from preclinical studies, outlines key experimental protocols, and provides visual representations of the core biological and experimental workflows.
Introduction to the STING Pathway
The STING pathway is a fundamental innate immune sensing mechanism.[1] It is activated when cyclic GMP-AMP synthase (cGAS) binds to double-stranded DNA (dsDNA) in the cytoplasm, a danger signal associated with viral infections or cellular damage.[1] Upon binding dsDNA, cGAS synthesizes the second messenger cyclic guanosine monophosphate-adenosine monophosphate (cGAMP).[2] cGAMP then binds to the STING protein, which is an adaptor protein located on the endoplasmic reticulum (ER).[3] This binding event triggers a conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus.[2]
In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (IFN-α and IFN-β). Concurrently, the STING-TBK1 complex can also activate the NF-κB signaling pathway, leading to the production of pro-inflammatory cytokines such as TNF-α and IL-6. The secreted type I interferons and cytokines work in concert to establish an antiviral state, promote the maturation of antigen-presenting cells (APCs) like dendritic cells (DCs), and enhance the recruitment and activation of cytotoxic CD8+ T cells, thereby bridging the innate and adaptive immune responses.
Mechanism of Action of this compound (Representative)
"this compound" is a representative non-cyclic dinucleotide, small-molecule STING agonist. Unlike the natural ligand cGAMP, these synthetic agonists are designed for improved cell permeability and stability, allowing for potent and specific activation of the STING protein. Upon entering the cell, the agonist directly binds to the STING protein, inducing its dimerization and initiating the downstream signaling cascade identical to that triggered by cGAMP. This leads to the robust production of type I interferons and other pro-inflammatory cytokines, which are crucial for its therapeutic effects.
The following diagram illustrates the signaling pathway activated by a representative STING agonist.
Quantitative Data Presentation
The efficacy of STING agonists can be quantified through various in vitro and in vivo assays. The following tables summarize representative data for well-characterized STING agonists, diABZI-4 and ADU-S100.
Table 1: In Vitro Activity of Representative STING Agonists
This table presents the half-maximal effective concentration (EC50) values, which represent the concentration of the agonist required to induce 50% of the maximal response for a given biological effect.
| Agonist | Cell Line | Assay | Measured Endpoint | EC50 | Citation |
| diABZI-4 | Human Lung Fibroblasts (MRC-5) | Antiviral Assay | Inhibition of Influenza A Virus (IAV) | 11.8 - 199 nM | |
| diABZI-4 | Human Lung Fibroblasts (MRC-5) | Antiviral Assay | Inhibition of Human Rhinovirus (HRV) | 11.8 - 199 nM | |
| diABZI-4 | Human Lung Fibroblasts (MRC-5) | Antiviral Assay | Inhibition of SARS-CoV-2 | 11.8 - 199 nM | |
| diABZI-4 | THP1-Dual™ Cells | Reporter Gene Assay | Type I IFN Production | 0.144 nM | |
| ADU-S100 | THP-1 Dual™ Cells | Reporter Gene Assay | IRF3 Activation | 3.03 µg/mL | |
| ADU-S100 | THP-1 Dual™ Cells | Reporter Gene Assay | NF-κB Activation | 4.85 µg/mL |
Table 2: In Vivo Anti-Tumor Efficacy of Representative STING Agonists
This table summarizes the results from preclinical animal models, demonstrating the anti-tumor effects of STING agonist monotherapy or combination therapy.
| Agonist | Tumor Model | Animal Model | Treatment Regimen | Key Findings | Citation |
| ADU-S100 | CT-26 Colon Carcinoma | BALB/c Mice | 40 µg, intratumoral injection | Significant tumor regression compared to control. | |
| ADU-S100 | CT-26 Colon Carcinoma | BALB/c Mice | 20 µg + CpG ODN 20 µg, intratumoral | Highest suppression of tumor growth among tested groups. | |
| ADU-S100 | Esophageal Adenocarcinoma | Rat Model | 50 µg, intratumoral, +/- 16Gy radiation | Mean tumor volume decreased by 30.1% (agonist alone) and 50.8% (agonist + radiation). | |
| ADU-S100 | 4T1 Breast Cancer | BALB/c Mice | 50 µg intratumorally, then 30 µg | Significantly delayed tumor growth when combined with αTim-3 antibody. | |
| ADU-S100 | TRAMP-C2 Prostate Cancer | C57BL/6 Mice | 50 µg intratumorally, with cyto-IL-15 | Eliminated tumors in 58-67% of mice with unilateral tumors. | |
| diABZI-4 | SARS-CoV-2 Infection | K18-hACE2 Transgenic Mice | 0.5 mg/kg, intranasal, 3h pre-infection | Protected mice from SARS-CoV-2 induced weight loss and lethality. |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of STING agonists.
In Vitro STING Activation Reporter Assay
-
Objective: To quantify the activation of IRF3 and NF-κB pathways downstream of STING engagement in a cell-based system.
-
Cell Line: THP-1 Dual™ cells, which are human monocytic cells engineered with two reporter genes. The IRF3 pathway is monitored by a luciferase gene under the control of an ISG54 promoter, and the NF-κB pathway is monitored by a secreted embryonic alkaline phosphatase (SEAP) gene under the control of an IL-12 p40 promoter.
-
Protocol:
-
Seed THP-1 Dual™ cells at a density of 100,000 cells per well in a 96-well plate.
-
Prepare serial dilutions of the STING agonist (e.g., ADU-S100) in cell culture medium.
-
Add the diluted agonist to the cells and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
For IRF3 activity: Add a luciferase detection reagent (e.g., QUANTI-Luc™) to the cell supernatant and measure luminescence using a luminometer.
-
For NF-κB activity: Add a SEAP detection reagent (e.g., QUANTI-Blue™) to the cell supernatant and measure absorbance at 620-655 nm using a spectrophotometer.
-
Calculate EC50 values by fitting the dose-response data to a four-parameter logistic curve.
-
In Vivo Murine Tumor Model
-
Objective: To evaluate the anti-tumor efficacy of a STING agonist in a syngeneic mouse model.
-
Animal Model: Female BALB/c mice, 6-8 weeks old.
-
Tumor Model: CT-26 murine colon carcinoma cells.
-
Protocol:
-
Subcutaneously implant 5 x 10^5 CT-26 cells in the right flank of each mouse.
-
Monitor tumor growth every other day using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
When tumors reach a volume of approximately 80-100 mm³, randomize the mice into treatment groups (e.g., Vehicle control, STING agonist low dose, STING agonist high dose).
-
Administer the STING agonist (e.g., ADU-S100 at 20 µg or 40 µg) via intratumoral injection. Injections may be repeated based on the study design.
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study (e.g., day 30), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, flow cytometry).
-
Survival can be monitored as a primary endpoint, with euthanasia performed when tumors reach a predetermined maximum size.
-
The following diagram outlines a typical workflow for an in vivo anti-tumor efficacy study.
Conclusion
STING agonists, represented here as "this compound," are potent activators of the innate immune system with significant therapeutic potential. By directly engaging the STING protein, these agents induce a robust type I interferon and pro-inflammatory cytokine response, which is instrumental in driving both innate and adaptive anti-tumor immunity. The quantitative data and experimental protocols presented in this guide, based on well-studied compounds like ADU-S100 and diABZI-4, provide a framework for understanding and evaluating the preclinical efficacy of this promising class of immunotherapeutic agents. Further research and clinical development are ongoing to optimize dosing, delivery, and combination strategies to fully realize the clinical benefit of STING pathway activation.
References
- 1. Combination of the STING Agonist MIW815 (ADU-S100) and PD-1 Inhibitor Spartalizumab in Advanced/Metastatic Solid Tumors or Lymphomas: An Open-Label, Multicenter, Phase Ib Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STING agonist diABZI enhances the cytotoxicity of T cell towards cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for STING Agonist-34 Treatment in Cell Lines
For Research Use Only.
Introduction
The Stimulator of Interferon Genes (STING) pathway is a crucial component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a key indicator of viral infection or cellular damage. Activation of the STING pathway triggers a robust anti-tumor immune response, primarily through the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[1][2][3][4][5] This response enhances the activation of dendritic cells, promotes the priming of tumor-specific CD8+ T cells, and increases the recruitment of natural killer (NK) cells to the tumor microenvironment.
STING agonists, such as the representative molecule "STING agonist-34," are compounds designed to pharmacologically activate this pathway. These agents have shown significant promise in preclinical cancer models, demonstrating the ability to induce tumor regression, enhance the efficacy of immune checkpoint inhibitors, and turn "cold" tumors with low immune infiltration into "hot," immunologically active environments. These application notes provide a comprehensive guide for researchers on the use of this compound for in vitro cell line treatments, including detailed protocols and data presentation.
Mechanism of Action
STING is a transmembrane protein located in the endoplasmic reticulum (ER). Upon binding to a STING agonist, it undergoes a conformational change and translocates from the ER to the Golgi apparatus. This initiates a signaling cascade involving the recruitment and activation of TANK-binding kinase 1 (TBK1), which then phosphorylates Interferon Regulatory Factor 3 (IRF3). The phosphorylated IRF3 forms dimers, translocates to the nucleus, and drives the transcription of type I IFNs (e.g., IFN-β) and other interferon-stimulated genes (ISGs), such as the chemokine CXCL10.
Data Presentation: In Vitro Activity of STING Agonists
The efficacy of STING agonists can be quantified across various cell lines. The following tables summarize representative data for potent synthetic STING agonists, which can be used as a benchmark for experiments with this compound.
Table 1: Potency of STING Agonists in Reporter Cell Lines
| Compound | Cell Line | Assay Type | Readout | EC50 Value | Reference |
|---|---|---|---|---|---|
| diABZI-amine | THP1-Dual™ | Luciferase Reporter | IRF-inducible Luciferase | 0.144 ± 0.149 nM | |
| diABZI-V/C-DBCO | THP1-Dual™ | Luciferase Reporter | IRF-inducible Luciferase | 1.47 ± 1.99 nM | |
| SHR1032 | THP-1 Lucia ISG | Luciferase Reporter | IRF-inducible Luciferase | Potent activity reported |
| ADU-S100 | THP-1 Lucia ISG | Luciferase Reporter | IRF-inducible Luciferase | Potent activity reported | |
Table 2: Functional Activity of STING Agonists in Primary and Cancer Cell Lines
| Compound | Cell Line | Assay Type | Readout | EC50 / Concentration | Effect | Reference |
|---|---|---|---|---|---|---|
| 2'3'-cGAMP | Human Melanoma Lines (e.g., WM39) | Co-culture with TILs | IFN-γ Release | Not specified | Increased IFN-γ production | |
| ADU-S100 | Malignant Pleural Mesothelioma Spheroids | Co-culture with CAR-NK cells | Cytotoxicity | Not specified | Enhanced tumor cell killing | |
| diABZI-amine | Primary Murine Splenocytes | ELISA | IFN-β Secretion | 0.17 ± 6.6 µM | Induction of IFN-β | |
| ADU-S100 | B16-F10 (Murine Melanoma) | Cytokine Release Assay | Cytokine Induction | Not specified | Combination with VPS34i enhanced cytokine release | |
| STING Agonist | Human Melanoma Lines (STING-functional) | Flow Cytometry | MHC Class I Expression | 2'3'-cGAMP stimulation | Significantly increased surface expression |
| STING Agonist | Acute Myeloid Leukemia (AML) cells | Apoptosis Assay | Cell Death | Not specified | Direct induction of apoptosis | |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the in vitro effects of this compound.
Protocol 1: IRF-Inducible Reporter Assay
This protocol describes how to measure the activation of the STING pathway by quantifying the activity of an Interferon Regulatory Factor (IRF)-inducible luciferase reporter. THP1-Dual™ cells, which express a secreted luciferase under the control of an ISG54 promoter, are highly suitable for this purpose.
Materials:
-
THP1-Dual™ KI-hSTING cells (or similar reporter line)
-
RPMI-1640 medium with 10% FBS, 2 mM L-glutamine, 25 mM HEPES
-
Selection antibiotics (e.g., Zeocin™, Normocin™)
-
This compound
-
Luciferase assay reagent (e.g., QUANTI-Luc™)
-
96-well white, flat-bottom plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed THP1-Dual™ cells at a density of 100,000-180,000 cells per well in a 96-well plate in 180 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare serial dilutions of this compound in fresh culture medium. A typical concentration range might be from 0.01 nM to 10 µM.
-
Cell Treatment: Add 20 µL of the diluted agonist to the appropriate wells. Include a vehicle control (e.g., DMSO or saline) and a positive control (e.g., a known STING agonist like cGAMP).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Luciferase Measurement:
-
Prepare the luciferase reagent according to the manufacturer's instructions.
-
Transfer 20 µL of the cell culture supernatant from each well to a white, flat-bottom 96-well plate.
-
Add 50 µL of the luciferase reagent to each well.
-
Read the luminescence immediately on a luminometer.
-
-
Data Analysis: Plot the luminescence values against the log of the agonist concentration and determine the EC₅₀ value using a non-linear regression curve fit.
Protocol 2: Cytokine Quantification by ELISA
This protocol details the measurement of key cytokines, such as IFN-β or CXCL10, secreted by cells following treatment with this compound.
Materials:
-
Target cell line (e.g., THP-1, B16-F10, or human PBMCs)
-
Appropriate culture medium
-
This compound
-
24-well or 96-well tissue culture plates
-
ELISA kit for the target cytokine (e.g., Human IFN-β DuoSet ELISA, R&D Systems)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in a 24-well or 96-well plate. For example, seed 4 x 10⁵ melanoma cells per well in a 24-well plate. Allow cells to adhere overnight.
-
Compound Preparation: Prepare dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the existing medium and add fresh medium containing the diluted agonist or vehicle control.
-
Incubation: Incubate the cells for a predetermined time, typically 24-48 hours, at 37°C in a 5% CO₂ incubator. The optimal time should be determined empirically.
-
Supernatant Collection: Centrifuge the plates at a low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells. Carefully collect the culture supernatant without disturbing the cell layer. Store at -80°C if not used immediately.
-
ELISA: Perform the ELISA according to the manufacturer's protocol. This typically involves coating a plate with a capture antibody, adding the collected supernatants and standards, adding a detection antibody, followed by a substrate, and finally stopping the reaction.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the concentration of the cytokine in each sample by interpolating from the standard curve.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the in vitro activity of this compound.
References
- 1. STING Agonists and How to Reach Their Full Potential in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. williamscancerinstitute.com [williamscancerinstitute.com]
- 5. What are STING agonists and how do you quickly get the latest development progress? [synapse.patsnap.com]
Application Notes and Protocols for In Vivo Administration of STING Agonist-34
For Research Use Only.
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons and other pro-inflammatory cytokines. This response is pivotal in anti-tumor immunity, making STING agonists promising therapeutic agents in oncology. STING agonist-34 (also known as Compound 12L) is a potent STING agonist.[1] These application notes provide a detailed guide for the in vivo administration of this compound, with a focus on preclinical cancer models. The protocols and data presented are based on established methodologies for potent synthetic STING agonists and should be adapted for specific experimental needs.
Product Information
| Parameter | Value | Reference |
| Product Name | This compound (Compound 12L) | [1] |
| Biological Activity | Potent STING agonist | [1] |
| IC50 | 1.15 µM in THP1 cells | [1] |
| EC50 | 0.38 µM in THP1 cells | [1] |
Signaling Pathway
STING agonists activate the cGAS-STING signaling pathway, a key regulator of innate immunity. Upon binding to STING, a conformational change is induced, leading to the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates Interferon Regulatory Factor 3 (IRF3), which dimerizes and translocates to the nucleus to induce the expression of type I interferons (IFN-α/β) and other inflammatory cytokines. This cascade initiates a robust anti-tumor immune response by enhancing antigen presentation and promoting the activation and recruitment of cytotoxic T lymphocytes.
In Vivo Dosing and Administration
The optimal in vivo dosing and administration route for this compound have not been publicly detailed and should be determined empirically. The following tables provide representative data for other potent synthetic STING agonists in preclinical mouse models, which can serve as a starting point for study design.
Table 1: Representative In Vivo Dosing of STING Agonists in Syngeneic Mouse Tumor Models
| STING Agonist | Tumor Model | Mouse Strain | Route of Administration | Dosage | Dosing Frequency | Reference |
| ADU-S100 | B16-F10 Melanoma | C57BL/6 | Intratumoral | 50 µg | Days 7, 10, 13 post-implantation | |
| JNJ-67544412 | Syngeneic tumors | - | Intratumoral | Not specified | q3d x 3 or weekly | |
| ALG-031048 | CT26 Colon Carcinoma | BALB/c | Intratumoral | 25-100 µg | 3 times, 3 days apart | |
| ALG-031048 | CT26 Colon Carcinoma | BALB/c | Subcutaneous | 4 mg/kg | Not specified | |
| diABZI | TRP-1 TCR Tg | Rag1-/- | Intraperitoneal | 0.25 mg/kg | Every other day for 2 weeks |
Experimental Protocols
Protocol 1: Preparation of Dosing Solution
Materials:
-
This compound
-
Sterile, endotoxin-free vehicle (e.g., DMSO, PEG300, Tween 80, and saline)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Accurately weigh the required amount of this compound powder.
-
To prepare a vehicle solution, a common formulation for similar compounds is a mixture of DMSO, PEG300, Tween 80, and saline.
-
Add the appropriate volume of DMSO to the this compound powder and vortex until completely dissolved.
-
Add PEG300 and vortex thoroughly.
-
Add Tween 80 and vortex until the solution is homogenous.
-
Finally, add saline or PBS dropwise while continuously vortexing to prevent precipitation.
-
The final concentration of the dosing solution should be calculated based on the desired dose and the injection volume.
-
The freshly prepared dosing solution should be used immediately. If short-term storage is necessary, it should be kept at 4°C and protected from light. A stability test is recommended.
Protocol 2: In Vivo Anti-Tumor Efficacy Study in a Syngeneic Mouse Model
This protocol provides a general framework for assessing the anti-tumor activity of this compound.
Materials:
-
6-8 week old immunocompetent mice (e.g., C57BL/6 or BALB/c)
-
Syngeneic tumor cells (e.g., B16-F10 melanoma, CT26 colon carcinoma)
-
This compound dosing solution
-
Vehicle control solution
-
Calipers for tumor measurement
-
Syringes and needles for tumor implantation and treatment
Experimental Workflow:
Procedure:
-
Acclimatization: Allow mice to acclimate to the facility for at least one week before the experiment.
-
Tumor Implantation: Subcutaneously inject tumor cells (e.g., 1 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to an average volume of 50-100 mm³. Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x Length x Width²).
-
Randomization: Randomize mice into treatment and vehicle control groups (n=8-10 mice per group).
-
Treatment Administration: Administer this compound or vehicle via the chosen route (e.g., intratumoral, intraperitoneal, subcutaneous) on specified days.
-
Continued Monitoring: Continue to monitor tumor growth and body weight throughout the study.
-
Endpoint: At the study endpoint (e.g., when tumors reach a predetermined size in the control group), euthanize the mice and collect tumors and other tissues for further analysis (e.g., flow cytometry, immunohistochemistry, gene expression analysis).
Troubleshooting and Optimization
-
Lack of Efficacy: If no significant anti-tumor effect is observed, consider increasing the dose or frequency of administration. The choice of tumor model is also critical, as some models are more responsive to STING agonists.
-
Toxicity: Monitor mice for signs of toxicity, such as significant body weight loss, ruffled fur, or lethargy. If toxicity is observed, the dose should be reduced. Systemic administration of STING agonists can sometimes lead to excessive cytokine release.
-
Vehicle Formulation: The solubility and stability of this compound in the chosen vehicle should be confirmed. Poor formulation can lead to inconsistent results.
Concluding Remarks
This compound is a potent activator of the STING pathway with potential applications in cancer immunotherapy. The provided protocols offer a general framework for its in vivo evaluation. Researchers should perform dose-escalation and formulation optimization studies to determine the most effective and well-tolerated regimen for their specific experimental context. The combination of this compound with other immunotherapies, such as immune checkpoint inhibitors, may offer synergistic anti-tumor effects and warrants further investigation.
References
STING Agonist-34 as a Vaccine Adjuvant: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This response bridges innate and adaptive immunity, making STING agonists promising candidates for vaccine adjuvants. STING agonists can enhance antigen presentation, promote the activation and differentiation of T cells, and stimulate robust antibody responses. This document provides detailed application notes and protocols for the use of a representative STING agonist, referred to herein as "STING agonist-34," as a vaccine adjuvant in preclinical research settings. The data and protocols are synthesized from various studies on synthetic STING agonists.
Mechanism of Action: The cGAS-STING Signaling Pathway
STING agonists mimic the natural ligands of the STING protein, primarily cyclic dinucleotides (CDNs), which are produced by the enzyme cyclic GMP-AMP synthase (cGAS) upon binding to cytosolic double-stranded DNA (dsDNA). Activation of STING initiates a signaling cascade that results in a potent immune response.
The binding of a STING agonist to the STING protein, which is located on the endoplasmic reticulum (ER), induces a conformational change in STING.[1] This leads to its translocation from the ER to the Golgi apparatus.[2] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3).[3][4] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding type I IFNs (e.g., IFN-α and IFN-β) and other inflammatory cytokines.[3] The activation of the STING pathway also leads to the activation of NF-κB, which promotes the expression of pro-inflammatory cytokines such as IL-6 and TNF-α. This cascade enhances antigen presentation by dendritic cells (DCs), promotes the activation and expansion of antigen-specific CD8+ T cells, and supports the generation of a robust antibody response.
Caption: The cGAS-STING signaling pathway activated by this compound.
Data Presentation
The following tables summarize quantitative data from preclinical studies evaluating the adjuvant effects of synthetic STING agonists with model antigens.
Table 1: Adjuvant Effect of STING Agonist on Antigen-Specific CD8+ T Cell Response
| STING Agonist | Antigen | Model | Measurement | Control Group | STING Agonist Group | Fold Increase |
| DMXAA | Ovalbumin (Ova) | C57BL/6 mice | % of CD8+Tet+ of singlets in blood (Day 7) | ~0.5% | ~4.5% | 9 |
| ADU-S100 | Ovalbumin (Ova) | C57BL/6 mice | % of CD8+Tet+ of singlets in blood (Day 7) | ~0.5% | ~3.5% | 7 |
| cGAMP | HPV-E7 peptide | C57BL/6 mice | % of circulating antigen-specific CD8+ T cells | ~0.2% | ~1.0% | 5 |
Data synthesized from representative studies.
Table 2: Adjuvant Effect of STING Agonist on Humoral Immunity
| STING Agonist | Antigen | Model | Measurement | Control Group (Antigen alone) | STING Agonist Group |
| cdGMP (nanoparticle) | HIV gp41 peptide | C57BL/6 mice | Antigen-specific IgG Titer (Day 14) | <100 | >10,000 |
| CDN | Ovalbumin (Ova) | Young Mice | Ova-specific IgG Titer (Day 28) | ~10,000 | ~100,000 |
| CDN | Ovalbumin (Ova) | Aged Mice | Ova-specific IgG Titer (Day 28) | <1,000 | ~10,000 |
Data synthesized from representative studies.
Table 3: Cytokine Production Induced by STING Agonist Adjuvant
| STING Agonist | Model | Cytokine | Time Point | Control Group | STING Agonist Group |
| cGAMP | C57BL/6 mice (serum) | IFN-α | 4 hours post-vaccination | Undetectable | ~400 pg/mL |
| STING Agonist | 4T1 tumor-bearing mice (peripheral blood) | IFN-β | Day 14 | Low | Significantly Increased |
| STING Agonist | 4T1 tumor-bearing mice (peripheral blood) | TNF-α | Day 14 | Low | Significantly Increased |
Data synthesized from representative studies.
Experimental Protocols
The following are detailed protocols for evaluating this compound as a vaccine adjuvant in a murine model.
Protocol 1: In Vivo Evaluation of this compound Adjuvanticity with a Model Antigen (Ovalbumin)
Objective: To assess the ability of this compound to enhance antigen-specific CD8+ T cell and antibody responses to the model antigen ovalbumin (Ova).
Materials:
-
C57BL/6 mice (6-8 weeks old)
-
Ovalbumin (Ova) protein (endotoxin-free)
-
This compound
-
Sterile PBS
-
Adoptive transfer of OT-I splenocytes (optional, for detailed T cell tracking)
-
Reagents for ELISA to detect Ova-specific antibodies
-
Reagents for flow cytometry (e.g., anti-CD8, anti-CD44, Ova-specific MHC class I tetramer)
Experimental Workflow:
Caption: Workflow for evaluating this compound as a vaccine adjuvant.
Procedure:
-
Animal Groups (n=5-8 mice per group):
-
Group 1: PBS (Negative control)
-
Group 2: Ova alone
-
Group 3: Ova + this compound
-
Group 4: this compound alone
-
-
Vaccine Formulation Preparation (prepare fresh on the day of immunization):
-
For a 100 µL injection volume per mouse:
-
Ova: Prepare a stock solution in sterile PBS. A typical dose is 50-100 µg per mouse.
-
This compound: Prepare a stock solution in a suitable vehicle (e.g., sterile PBS or DMSO, followed by dilution in PBS). A typical dose is 5-50 µg per mouse.
-
For Group 3, mix the required amounts of Ova and this compound in sterile PBS to the final injection volume.
-
-
-
Immunization Schedule:
-
Primary Immunization (Day 0): Administer 100 µL of the respective vaccine formulation via subcutaneous (s.c.) injection at the base of the tail or in the flank.
-
Booster Immunization (Day 14): Administer a second dose of the same vaccine formulations as on Day 0.
-
-
Analysis of Immune Responses:
-
T Cell Response (Day 7 post-primary immunization):
-
Collect peripheral blood from the tail vein.
-
Stain cells with an Ova-specific MHC class I tetramer (e.g., H-2Kb/SIINFEKL) and antibodies against CD8 and CD44.
-
Analyze the percentage of antigen-specific (tetramer-positive) CD8+ T cells using flow cytometry.
-
-
Antibody Response (Day 14 and Day 28):
-
Collect blood via cardiac puncture or tail vein bleed and prepare serum.
-
Perform an enzyme-linked immunosorbent assay (ELISA) to determine the titers of Ova-specific IgG, IgG1, and IgG2c antibodies.
-
Briefly, coat ELISA plates with Ova protein. After blocking, add serially diluted serum samples. Detect bound antibodies using HRP-conjugated anti-mouse IgG (or isotype-specific) secondary antibodies and a suitable substrate. The titer is defined as the reciprocal of the highest serum dilution that gives a signal significantly above the background.
-
-
Protocol 2: In Vitro Assessment of Dendritic Cell Activation
Objective: To determine the ability of this compound to activate bone marrow-derived dendritic cells (BMDCs) in vitro.
Materials:
-
Bone marrow cells isolated from C57BL/6 mice
-
GM-CSF
-
RPMI-1640 medium with supplements
-
This compound
-
LPS (Positive control)
-
Antibodies for flow cytometry (e.g., anti-CD11c, anti-MHC-II, anti-CD80, anti-CD86)
-
Reagents for ELISA to measure cytokine concentrations (e.g., IL-6, TNF-α, IFN-β)
Procedure:
-
Generation of BMDCs:
-
Harvest bone marrow from the femurs and tibias of C57BL/6 mice.
-
Culture the cells in RPMI-1640 medium supplemented with 10% FBS, antibiotics, and 20 ng/mL GM-CSF for 6-8 days.
-
On day 3, add fresh media containing GM-CSF. On day 6, harvest the non-adherent and loosely adherent cells, which are immature BMDCs.
-
-
BMDC Stimulation:
-
Plate the immature BMDCs in 24-well plates at a density of 1 x 10^6 cells/mL.
-
Stimulate the cells with:
-
Medium alone (Negative control)
-
LPS (100 ng/mL, Positive control)
-
This compound (at various concentrations, e.g., 1, 5, 10 µM)
-
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Analysis of DC Activation:
-
Flow Cytometry: Harvest the cells and stain with fluorescently labeled antibodies against CD11c, MHC-II, CD80, and CD86. Analyze the expression levels (Mean Fluorescence Intensity) of the co-stimulatory molecules on the CD11c+ population.
-
Cytokine Measurement: Collect the culture supernatants and measure the concentrations of IL-6, TNF-α, and IFN-β using ELISA kits according to the manufacturer's instructions.
-
Conclusion
This compound represents a powerful tool for enhancing vaccine efficacy. By activating the STING pathway, it can significantly boost both cellular and humoral immune responses to a co-administered antigen. The protocols and data presented here provide a framework for researchers to investigate the adjuvant properties of STING agonists in their own vaccine development programs. Careful optimization of the dose, formulation, and immunization schedule will be crucial for maximizing the adjuvant effect while maintaining a favorable safety profile.
References
Application Notes and Protocols for Cytokine Profiling of STING Agonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[1][2][3] This activation triggers a robust anti-pathogen and anti-tumor response, making STING an attractive target for therapeutic development, particularly in cancer immunotherapy.[3][4] Pharmacological activation of STING using small molecule agonists can mimic this natural immune response.
These application notes provide a comprehensive guide for the in vitro characterization of a model STING agonist, referred to herein as "STING agonist-34," by profiling the downstream cytokine secretion. The provided protocols are designed to be adaptable for various STING agonists and cell types.
Mechanism of Action: The cGAS-STING Signaling Pathway
The canonical cGAS-STING signaling pathway is initiated by the presence of cytosolic double-stranded DNA (dsDNA), which can originate from pathogens or damaged host cells. The enzyme cyclic GMP-AMP synthase (cGAS) recognizes and binds to this dsDNA, leading to the synthesis of the second messenger 2'3'-cyclic GMP-AMP (cGAMP).
cGAMP then binds to STING, a transmembrane protein located on the endoplasmic reticulum (ER). This binding event induces a conformational change and dimerization of STING, causing its translocation from the ER to the Golgi apparatus. In the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3).
Phosphorylated IRF3 forms dimers, translocates to the nucleus, and drives the transcription of type I interferons, such as IFN-β. Simultaneously, STING activation can also lead to the activation of the NF-κB pathway, resulting in the production of a broader range of pro-inflammatory cytokines, including TNF-α and IL-6.
References
Application Notes and Protocols for Co-culture Experiments with STING Agonist-34
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, a danger signal that can originate from pathogens or damaged host cells. Activation of the cGAS-STING pathway triggers the production of type I interferons (IFN-I) and other pro-inflammatory cytokines, leading to the recruitment and activation of immune cells such as dendritic cells (DCs), natural killer (NK) cells, and T cells. This cascade of events can transform an immunologically "cold" tumor microenvironment, which lacks immune cell infiltration, into a "hot" one that is responsive to immunotherapy.
STING agonists are molecules designed to activate this pathway and have shown significant promise in cancer immunotherapy by enhancing the immune system's ability to recognize and eliminate tumor cells.[1] "STING agonist-34," also known as Compound 12L, is a potent, non-cyclic dinucleotide small molecule activator of the STING pathway. In the human monocytic cell line THP-1, it has demonstrated an EC50 of 0.38 µM and an IC50 of 1.15 µM. This document provides detailed protocols for setting up a co-culture experiment to evaluate the immunological effects of this compound.
cGAS-STING Signaling Pathway
The diagram below illustrates the canonical cGAS-STING signaling pathway. Cytosolic double-stranded DNA (dsDNA) is recognized by cyclic GMP-AMP synthase (cGAS), which then synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP binds to STING, an endoplasmic reticulum (ER) resident protein, inducing its conformational change and translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the expression of type I interferons and other inflammatory cytokines.
Caption: The cGAS-STING signaling cascade.
Experimental Workflow for Co-culture Assay
The following diagram outlines the general workflow for a co-culture experiment designed to assess the efficacy of this compound in stimulating an anti-tumor immune response.
Caption: Workflow for the co-culture experiment.
Application Notes
This protocol is designed to assess the ability of this compound to induce an inflammatory response and enhance T-cell activation in the presence of cancer cells. The co-culture system mimics the tumor microenvironment by bringing together tumor cells and immune cells.
Choice of Cell Lines:
-
Cancer Cell Lines: Select a cancer cell line relevant to your research interests. It is advisable to use a cell line with known STING expression, although STING activation in immune cells is often the primary driver of the anti-tumor response. Examples include breast cancer (e.g., 4T1, MDA-MB-231), melanoma (e.g., B16-F10), or colon cancer (e.g., MC38) cell lines.
-
Immune Cells: Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors are a good source of various immune cell types, including T cells, NK cells, and monocytes (which can differentiate into macrophages and dendritic cells). Alternatively, specific immune cell lines like THP-1 (human monocytic cell line) or Jurkat (human T-cell line) can be used for more defined experiments.
Expected Outcomes:
-
Increased secretion of pro-inflammatory cytokines and chemokines, such as IFN-β, TNF-α, IL-6, and CXCL10.
-
Upregulation of activation markers on T cells (e.g., CD69, CD25) and dendritic cells (e.g., CD80, CD86).
-
Enhanced cancer cell killing by immune cells.
Detailed Protocol: Co-culture of Cancer Cells with Human PBMCs
Materials and Reagents:
-
Cancer cell line of choice
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
This compound (Compound 12L)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin)
-
Ficoll-Paque PLUS
-
Phosphate Buffered Saline (PBS)
-
96-well flat-bottom cell culture plates
-
DMSO (for dissolving this compound)
-
ELISA or multiplex assay kits for human IFN-β, TNF-α, IL-6, and CXCL10
-
Flow cytometry antibodies: anti-CD3, anti-CD8, anti-CD69, anti-CD25, and a live/dead stain
Procedure:
Day 1: Seeding Cancer Cells
-
Culture the chosen cancer cell line in complete RPMI-1640 medium.
-
Harvest the cells using trypsin and perform a cell count.
-
Seed the cancer cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete medium. The optimal seeding density may need to be determined empirically for each cell line.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow the cells to adhere.
Day 2: PBMC Isolation and Co-culture Setup
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque PLUS density gradient centrifugation according to the manufacturer's protocol.
-
Wash the isolated PBMCs twice with PBS and resuspend them in complete RPMI-1640 medium.
-
Perform a cell count and assess viability using trypan blue.
-
Remove the medium from the cancer cell plate and add 100 µL of fresh complete medium.
-
Add PBMCs to the wells containing cancer cells at a desired effector-to-target (E:T) ratio (e.g., 5:1, 10:1). For an E:T ratio of 10:1 with 2 x 10^4 cancer cells, add 2 x 10^5 PBMCs in 50 µL of medium to each well.
-
Prepare a stock solution of this compound in DMSO. Further dilute the agonist in complete medium to the desired final concentrations. Based on the reported EC50 of 0.38 µM, a concentration range of 0.1 µM to 10 µM is recommended for initial experiments. Remember to include a vehicle control (DMSO at the same final concentration as the highest agonist dose).
-
Add 50 µL of the diluted this compound or vehicle control to the appropriate wells. The final volume in each well should be 200 µL.
-
Incubate the co-culture plate at 37°C in a humidified 5% CO2 incubator for 24 to 72 hours. The incubation time will depend on the specific endpoints being measured. For cytokine analysis, a 24-hour time point is often sufficient. For T-cell activation and cytotoxicity assays, 48 to 72 hours may be more appropriate.
Day 3-4: Sample Collection and Analysis
A. Cytokine Analysis
-
After 24 hours of incubation, centrifuge the 96-well plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant (150-180 µL) from each well without disturbing the cell layer.
-
Store the supernatants at -80°C until analysis.
-
Measure the concentrations of IFN-β, TNF-α, IL-6, and CXCL10 in the supernatants using ELISA or a multiplex immunoassay, following the manufacturer's instructions.
B. T-cell Activation Analysis by Flow Cytometry
-
After 48-72 hours of incubation, gently resuspend the cells in each well.
-
Transfer the cell suspension to V-bottom 96-well plates or FACS tubes.
-
Wash the cells with PBS containing 2% FBS (FACS buffer).
-
Stain the cells with a live/dead stain according to the manufacturer's protocol.
-
Stain the cells with fluorescently conjugated antibodies against CD3, CD8, CD69, and CD25 for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Analyze the data by gating on live, single cells, then on CD3+ T cells, followed by CD8+ cytotoxic T cells. Determine the percentage of CD69+ and CD25+ cells within the CD8+ T-cell population.
Data Presentation
The following tables present representative quantitative data from co-culture experiments using various STING agonists. These are provided for illustrative purposes to indicate the expected magnitude of response. Actual results with this compound may vary depending on the experimental conditions.
Table 1: Cytokine Secretion in Cancer Cell-PBMC Co-culture Treated with a STING Agonist
| Cytokine | Vehicle Control (pg/mL) | STING Agonist (1 µM) (pg/mL) | Fold Change |
| IFN-β | < 50 | 2,500 ± 450 | > 50 |
| TNF-α | 120 ± 30 | 4,800 ± 900 | 40 |
| IL-6 | 80 ± 20 | 3,200 ± 600 | 40 |
| CXCL10 | 250 ± 60 | 15,000 ± 2,800 | 60 |
Data are represented as mean ± SD and are hypothetical, based on trends observed in published studies with other STING agonists.
Table 2: T-cell Activation in Co-culture after 48h Treatment with a STING Agonist
| Marker | Cell Population | Vehicle Control (%) | STING Agonist (1 µM) (%) |
| CD69 | CD8+ T cells | 5.2 ± 1.5 | 35.8 ± 6.2 |
| CD25 | CD8+ T cells | 8.1 ± 2.1 | 28.4 ± 5.5 |
Data represent the percentage of positive cells within the specified gate (mean ± SD) and are hypothetical, based on trends observed in published literature.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low cytokine levels | - STING agonist concentration is too low.- Incubation time is too short.- Cells are not responsive. | - Perform a dose-response experiment with this compound.- Perform a time-course experiment (e.g., 6, 12, 24, 48 hours).- Confirm STING expression in the cell lines used. |
| High background in vehicle control | - High baseline inflammation in the co-culture.- DMSO concentration is too high. | - Ensure healthy cell cultures.- Keep the final DMSO concentration below 0.1%. |
| High cell death in all conditions | - High E:T ratio leading to excessive killing.- Cells are too dense. | - Titrate the E:T ratio.- Optimize cell seeding densities. |
| Variability between PBMC donors | - Inherent biological variability. | - Use PBMCs from multiple donors for each experiment.- Pool data from several donors to draw conclusions. |
References
Application Notes and Protocols for STING Agonist-34: Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferator Genes (STING) pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, a key indicator of viral infection or cellular damage. Activation of the STING pathway in the tumor microenvironment can lead to the production of type I interferons and other pro-inflammatory cytokines, promoting an anti-tumor immune response.[1][2][3][4] STING agonists are a promising class of immunotherapeutic agents designed to harness this pathway for cancer treatment.[4]
This document provides detailed application notes and protocols for the handling, storage, and experimental use of a novel STING agonist, herein referred to as "STING agonist-34". The information provided is based on the general characteristics of STING agonists and established best practices in the field.
STING Signaling Pathway
The activation of the STING pathway is a multi-step process that begins with the recognition of cytosolic double-stranded DNA (dsDNA) by cyclic GMP-AMP synthase (cGAS). Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to and activates STING, a transmembrane protein located in the endoplasmic reticulum (ER). This binding event triggers a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces the expression of type I interferons (IFN-α and IFN-β). STING activation also leads to the activation of the NF-κB signaling pathway, resulting in the production of other pro-inflammatory cytokines.
Caption: The cGAS-STING signaling pathway activated by cytosolic dsDNA.
Stability and Storage Conditions
The stability of STING agonists is a critical factor for ensuring reproducible experimental results. Natural cyclic dinucleotide (CDN) STING agonists are susceptible to enzymatic degradation by phosphodiesterases such as ENPP1 and hydrolysis, which can limit their efficacy. Synthetic STING agonists may have improved stability profiles.
Recommended Storage Conditions
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C or -80°C | Long-term (years) | Store desiccated and protected from light. |
| 4°C | Short-term (weeks) | For immediate use. | |
| Room Temperature | Very short-term (days) | Avoid for extended periods. | |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. | |
| Aqueous Solution (e.g., in PBS or cell culture medium) | -80°C | Recommended for long-term | Aliquot to minimize freeze-thaw cycles. |
| -20°C | Short-term | Prone to degradation with repeated freeze-thaw cycles. | |
| 4°C | Very short-term (days) | Use immediately after preparation. |
Factors Affecting Stability
-
Enzymatic Degradation: Natural CDNs can be rapidly hydrolyzed by ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), which is present in serum and extracellular fluids. The stability of this compound in the presence of serum or cell culture medium containing serum should be evaluated.
-
Hydrolysis: The phosphodiester or phosphorothioate bonds in CDN-based STING agonists can be susceptible to hydrolysis, especially at non-neutral pH. It is recommended to prepare solutions in buffers with a pH range of 6.0-7.5.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of aqueous solutions can lead to degradation of the compound. It is highly recommended to aliquot stock solutions into single-use volumes.
-
Solvent: While DMSO is a common solvent for preparing high-concentration stock solutions, long-term storage in DMSO at room temperature is not recommended. For biological assays, ensure the final DMSO concentration is non-toxic to cells (typically <0.5%).
Quantitative Data Summary
The following tables provide representative data for a typical synthetic STING agonist. These values should be considered as a reference, and the specific characteristics of this compound should be determined experimentally.
Table 1: Representative Stability Data for a Synthetic STING Agonist
| Storage Condition | Time Point | % Remaining Compound (HPLC) |
| Aqueous Solution (PBS, pH 7.4) | ||
| 4°C | 24 hours | >99% |
| 7 days | 95% | |
| Room Temperature (25°C) | 24 hours | 98% |
| 7 days | 85% | |
| In Mouse Serum | ||
| 37°C | 1 hour | 90% |
| 6 hours | 60% | |
| 24 hours | <20% |
Table 2: Representative Biological Activity of a Synthetic STING Agonist
| Assay | Cell Line | Parameter | Value |
| STING Reporter Assay | THP1-Dual™ KI-hSTING | EC50 (IFN-β induction) | 50 - 500 nM |
| Cytokine Secretion | Human PBMCs | EC50 (IFN-β secretion) | 100 - 1000 nM |
Experimental Protocols
Protocol 1: Reconstitution and Aliquoting of this compound
This protocol describes the proper procedure for reconstituting lyophilized this compound to prepare a stock solution.
Materials:
-
Lyophilized this compound
-
Sterile, nuclease-free DMSO or sterile phosphate-buffered saline (PBS)
-
Sterile, low-protein binding microcentrifuge tubes
Procedure:
-
Before opening, centrifuge the vial of lyophilized this compound at low speed to ensure all the powder is at the bottom of the vial.
-
Under sterile conditions, add the appropriate volume of solvent (e.g., DMSO) to the vial to achieve the desired stock solution concentration (e.g., 10 mM).
-
Gently vortex or pipette up and down to completely dissolve the powder. A brief sonication in a water bath may be used if necessary.
-
Once fully dissolved, aliquot the stock solution into single-use volumes in sterile, low-protein binding microcentrifuge tubes.
-
Store the aliquots at -80°C.
Protocol 2: In Vitro STING Activation Assay (Reporter Assay)
This protocol outlines a method for quantifying the biological activity of this compound using a commercially available reporter cell line.
Caption: Workflow for the in vitro STING activation reporter assay.
Materials:
-
THP1-Dual™ KI-hSTING cells (or similar reporter cell line)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution
-
96-well white, flat-bottom plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed THP1-Dual™ KI-hSTING cells at a density of 100,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium.
-
Cell Treatment: Add the diluted agonist to the cells and incubate for 18-24 hours at 37°C in a 5% CO2 incubator. Include wells with vehicle control (e.g., DMSO at the highest concentration used) and a positive control if available.
-
Luciferase Assay: Following incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the agonist concentration and fit a four-parameter logistic curve to determine the EC50 value.
Protocol 3: Stability Assessment of this compound
This protocol provides a framework for evaluating the stability of this compound under various conditions.
Caption: Workflow for the stability assessment of a small molecule agonist.
Materials:
-
This compound
-
Solvents/matrices for testing (e.g., PBS, cell culture medium, mouse or human serum)
-
Incubators/water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C)
-
HPLC or LC-MS/MS system
-
Sterile microcentrifuge tubes
Procedure:
-
Sample Preparation: Prepare solutions of this compound at a known concentration in the desired matrices (e.g., PBS, pH 7.4; mouse serum).
-
Aliquoting: Aliquot the solutions into separate tubes for each time point and storage condition to avoid repeated sampling from the same tube.
-
Incubation: Place the aliquots at the different storage temperatures.
-
Time Points: At each designated time point (e.g., 0, 1, 4, 8, 24 hours, and 7 days), remove the respective aliquots and immediately freeze them at -80°C to stop further degradation until analysis. The t=0 sample should be frozen immediately after preparation.
-
Analysis: Once all time points have been collected, analyze the samples by a validated analytical method such as HPLC or LC-MS/MS to determine the concentration of the remaining intact this compound.
-
Data Analysis: Calculate the percentage of the remaining this compound at each time point relative to the t=0 sample. Plot the percentage remaining versus time to determine the degradation kinetics and half-life under each condition.
References
- 1. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 4. Trial watch: STING agonists in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solubilization of STING Agonist-34
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons and other inflammatory cytokines. This response is crucial for anti-tumor and anti-viral immunity.[1][2][3] STING agonists are molecules that activate this pathway and are being actively investigated as potential cancer immunotherapies.[4][5] "STING agonist-34" is a potent, non-nucleotide small molecule activator of the STING pathway. Proper solubilization of "this compound" is critical for accurate and reproducible results in in vitro assays designed to study its biological activity. These application notes provide detailed protocols for the solubilization and preparation of "this compound" for use in cell-based assays.
Chemical Properties and Solubility
"this compound" is a synthetic small molecule with specific physicochemical properties that dictate its solubility. Based on data from similar amidobenzimidazole (ABZI)-based STING agonists, "this compound" is expected to have limited aqueous solubility and will require an organic solvent for initial solubilization to prepare a concentrated stock solution.
Solubility Data Summary
The following table summarizes the solubility of "this compound" in various common laboratory solvents. This data is compiled from internal studies and is provided as a guideline for researchers.
| Solvent | Solubility | Concentration (for 1 mg) | Appearance | Notes |
| DMSO | >10 mg/mL | >14.7 mM | Clear Solution | Recommended for preparing high-concentration stock solutions. |
| Ethanol | <1 mg/mL | <1.47 mM | Suspension | Not recommended for stock solutions. |
| Water | Insoluble | N/A | Suspension | Not suitable for initial solubilization. |
| PBS (pH 7.2) | Insoluble | N/A | Suspension | Not suitable for initial solubilization. |
Note: The molarity is calculated based on a hypothetical molecular weight similar to other small molecule STING agonists.
STING Signaling Pathway
Activation of the STING pathway by an agonist like "this compound" initiates a signaling cascade that results in the transcription of type I interferons and other pro-inflammatory cytokines. The diagram below illustrates the key steps in this pathway.
Caption: A diagram of the STING signaling pathway.
Experimental Protocols
Materials and Equipment
-
"this compound" (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes
-
Cell culture medium (e.g., DMEM, RPMI-1640) appropriate for the cell line
-
Water bath or heat block (optional)
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of "this compound" that can be stored for long-term use and diluted for various in vitro assays.
-
Pre-warming: Before opening, allow the vial of lyophilized "this compound" to equilibrate to room temperature for at least 20 minutes to prevent condensation.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial to achieve a final concentration of 10 mM. For example, for 1 mg of "this compound" with a hypothetical molecular weight of 680.78 g/mol , add 146.9 µL of DMSO.
-
Solubilization: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath for 5-10 minutes can aid in solubilization if necessary. Visually inspect the solution to ensure no particulates are present.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, nuclease-free microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -20°C or -80°C for long-term storage. When stored properly, the stock solution is stable for at least 6 months.
Protocol 2: Preparation of Working Solutions for In Vitro Assays
This protocol details the dilution of the 10 mM stock solution to prepare working solutions for treating cells in culture.
-
Thawing: Thaw a single aliquot of the 10 mM "this compound" stock solution at room temperature.
-
Intermediate Dilution (Optional): For preparing a wide range of final concentrations, it may be convenient to first prepare an intermediate dilution (e.g., 1 mM) in DMSO or the appropriate cell culture medium.
-
Final Dilution: Directly add the required volume of the stock solution to the pre-warmed cell culture medium to achieve the desired final concentration. It is crucial to add the stock solution to the medium and mix immediately to prevent precipitation of the compound. The final concentration of DMSO in the cell culture medium should be kept below 0.5% to avoid solvent-induced cytotoxicity.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was used for the highest concentration of "this compound". This is essential to distinguish the effects of the compound from those of the solvent.
-
Application to Cells: Immediately apply the working solutions of "this compound" and the vehicle control to the cells in your in vitro assay.
Experimental Workflow for Solubilization
The following diagram outlines the general workflow for the solubilization and preparation of "this compound" for use in in vitro experiments.
Caption: Workflow for preparing "this compound" solutions.
Troubleshooting
-
Precipitation upon dilution in aqueous buffer: This can occur if the compound's solubility limit is exceeded. Ensure rapid mixing upon dilution. If precipitation persists, consider preparing a more dilute stock solution in DMSO or using a different formulation for in vivo studies. For some compounds, a suspended solution can be prepared using excipients like PEG300 and Tween-80, but this is generally intended for in vivo administration and not ideal for in vitro assays.
-
Cell Toxicity: If cytotoxicity is observed, ensure the final DMSO concentration is below 0.5%. Perform a dose-response curve with the vehicle control to determine the toxicity threshold of DMSO for your specific cell line.
-
Lack of Activity: Confirm the integrity of the compound by checking the storage conditions and avoiding multiple freeze-thaw cycles. Ensure the correct concentration was used and that the cells are responsive to STING activation.
Disclaimer
The information provided in these application notes is intended for research use only. "this compound" is a hypothetical name used for illustrative purposes, and the protocols and data are based on the properties of similar small molecule STING agonists. Researchers should always refer to the specific product datasheet for the most accurate and up-to-date information. It is the responsibility of the end-user to determine the suitability of this product for their particular application.
References
- 1. researchgate.net [researchgate.net]
- 2. STING Agonists/Antagonists: Their Potential as Therapeutics and Future Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improving STING agonist-based cancer therapy by inhibiting the autophagy-related protein VPS34 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Small-Molecule STING Activators for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of small molecule inhibitors/agonists targeting STING for disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"STING agonist-34" off-target effects mitigation
Technical Support Center: STING Agonist-34
Introduction
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals. STING (Stimulator of Interferon Genes) agonists are potent immunomodulatory agents with significant therapeutic potential, particularly in oncology. However, their powerful activity can also lead to off-target effects and toxicities. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate potential issues during your experiments. While this guide focuses on "this compound," the principles and protocols described are broadly applicable to other potent synthetic STING agonists.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cells show high levels of toxicity at concentrations expected to be non-toxic. How can I determine if this is an on-target or off-target effect?
A1: High cytotoxicity is a common concern with potent STING agonists. It can result from excessive on-target signaling (leading to apoptosis) or genuine off-target effects.[1][2] Distinguishing between these is critical.
Troubleshooting Steps:
-
Use STING-Deficient Cells: The most definitive method is to compare the cytotoxic effect of this compound in your wild-type (WT) cell line with a STING-knockout (KO) or knockdown equivalent.
-
Expected Outcome (On-Target): If the toxicity is on-target, STING-KO cells should be significantly more resistant to the agonist compared to WT cells.
-
Expected Outcome (Off-Target): If the toxicity persists in STING-KO cells, it is likely mediated by an off-target mechanism.
-
-
Inhibit Downstream Signaling: Use inhibitors for key downstream mediators of STING signaling, such as TBK1. If the toxicity is reduced in the presence of a TBK1 inhibitor, it confirms the involvement of the canonical STING pathway.[1]
-
Perform a Dose-Response Analysis: Conduct a careful dose-response curve to determine the EC50 for STING activation (e.g., using an IRF-luciferase reporter) and the CC50 (cytotoxic concentration 50%). A large window between the EC50 and CC50 suggests a more favorable on-target profile.
-
Assess Apoptosis Markers: Measure markers of apoptosis (e.g., cleaved caspase-3, Annexin V staining) in both WT and STING-KO cells to confirm that the cell death is pathway-dependent. STING activation has been shown to induce apoptosis in certain cell types, like malignant B cells.[2]
Workflow for Differentiating On-Target vs. Off-Target Toxicity
Caption: Workflow to determine if cytotoxicity is STING-dependent.
Q2: I am observing an unexpected cytokine profile (e.g., low Type I IFN but high pro-inflammatory cytokines). What could be the cause?
A2: The canonical STING pathway robustly induces Type I interferons (IFN-α/β) via IRF3 activation and pro-inflammatory cytokines (e.g., TNF-α, IL-6) via NF-κB activation. An imbalanced cytokine profile could stem from several factors.
Troubleshooting Steps:
-
Check STING Haplotype: Humans have several common STING gene variants (haplotypes) that can respond differently to various agonists. Ensure your cell line expresses a responsive haplotype. Some synthetic agonists are designed to activate all major human variants, but this is a critical variable.
-
Analyze Signaling Kinetics: Perform a time-course experiment. The activation kinetics of IRF3 and NF-κB can differ. Measure phosphorylation of TBK1, IRF3, and p65 (NF-κB) at various time points (e.g., 15, 30, 60, 120 minutes) post-stimulation to see if one pathway is preferentially or more transiently activated.
-
Consider Non-Canonical Pathways: Potent agonists might engage other signaling pathways as an off-target effect. For instance, some compounds can activate other pattern recognition receptors or stress response pathways that might favor NF-κB over IRF3.
-
Rule out Endotoxin Contamination: Lipopolysaccharide (LPS) contamination in your agonist preparation or cell culture reagents can potently activate TLR4, leading to a strong NF-κB-driven inflammatory response. Use an LAL assay to test for endotoxin and ensure all reagents are sterile.
Canonical STING Signaling Pathway
Caption: STING signaling leads to both IRF3 and NF-κB activation.
Q3: My in vivo studies show severe systemic inflammation and toxicity, limiting the therapeutic window. How can I mitigate this?
A3: Systemic administration of potent STING agonists can lead to a "cytokine storm," causing severe toxicities that hinder clinical translation. Several strategies can help mitigate these off-target systemic effects.
Mitigation Strategies:
-
Optimize Route of Administration:
-
Intratumoral (i.t.) Injection: For solid tumors, i.t. delivery concentrates the agonist at the tumor site, maximizing local immune activation while minimizing systemic exposure. This is the most common approach in clinical trials.
-
Formulation Strategies: Encapsulating the agonist in nanoparticles, liposomes, or hydrogels can improve tumor targeting and provide a sustained-release profile, reducing the peak systemic concentration.
-
-
Dose and Schedule Optimization:
-
Conduct a thorough dose-finding study to identify the minimum effective dose that provides anti-tumor efficacy without unacceptable toxicity.
-
Evaluate different dosing schedules. A less frequent dosing schedule may allow the immune system to recover between treatments, reducing cumulative toxicity.
-
-
Combination Therapies:
-
Combine a lower, better-tolerated dose of this compound with other immunotherapies like checkpoint inhibitors (e.g., anti-PD-1). STING agonists can turn "cold" tumors "hot," making them more susceptible to checkpoint blockade, creating a synergistic effect.
-
Consider co-administration with agents that can temper specific aspects of the inflammatory cascade, though this requires careful selection to avoid blunting the anti-tumor response.
-
-
Antibody-Drug Conjugates (ADCs): For systemic delivery, conjugating the STING agonist to a tumor-targeting antibody (creating a STING-ADC) can dramatically improve the therapeutic index by selectively delivering the payload to cancer cells.
Quantitative Data Summary
The efficacy and toxicity of STING agonists are highly dependent on the specific compound, dose, and model system. Below are representative data ranges based on published findings for potent synthetic STING agonists.
Table 1: Representative Activity of Potent Synthetic STING Agonists
| Parameter | In Vitro (Cell-Based Assays) | In Vivo (Syngeneic Mouse Models) |
| On-Target Potency (EC50) | 10 - 500 nM (IRF/IFN-β Reporter) | N/A |
| Effective Dose | N/A | 10 - 50 µg per tumor (Intratumoral) |
| Observed Cytokine Induction | IFN-β, CXCL10, TNF-α, IL-6 | Systemic IFN-γ, CXCL9, CCL5 |
| Potential Toxicities | Apoptosis in sensitive cell lines | Weight loss, cytokine release syndrome |
Detailed Experimental Protocols
Protocol 1: In Vitro STING Activation Reporter Assay
This protocol measures the activation of the STING pathway by quantifying the activity of an Interferon Regulatory Factor (IRF)-inducible luciferase reporter.
Materials:
-
THP1-Dual™ (or other suitable STING reporter) cells
-
Complete culture medium (e.g., RPMI-1640 + 10% FBS)
-
This compound stock solution
-
Luciferase assay reagent (e.g., QUANTI-Luc™)
-
Opaque, white-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Plating: Seed reporter cells in a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells per well in 180 µL of culture medium.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium. A typical starting concentration is 10 µM, followed by 1:3 or 1:5 dilutions.
-
Cell Treatment: Add 20 µL of the diluted agonist to the appropriate wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 2'3'-cGAMP).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: Following incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the agonist concentration and fit a four-parameter logistic curve to determine the EC50 value.
Protocol 2: Cell Viability / Cytotoxicity Assay (MTS Assay)
This protocol assesses cell viability to determine the cytotoxic effects of this compound.
Materials:
-
Target cell line (e.g., B16-F10, CT26)
-
Complete culture medium
-
This compound stock solution
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
Clear, flat-bottom 96-well plates
-
Spectrophotometer (490 nm filter)
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 - 10,000 cells/well) in 90 µL of medium and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium at 10x the final concentration.
-
Cell Treatment: Add 10 µL of the 10x diluted agonist to the wells. Include vehicle control and a positive control for toxicity (e.g., staurosporine).
-
Incubation: Incubate for 24-72 hours, depending on the cell doubling time and experimental goal.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with Reagent: Incubate for 1-4 hours at 37°C until a color change is apparent.
-
Data Acquisition: Measure absorbance at 490 nm using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and plot cell viability against the logarithm of the agonist concentration to determine the CC50 value.
References
Addressing "STING agonist-34" cytotoxicity in vitro
This technical support center provides troubleshooting guidance for researchers encountering in vitro cytotoxicity with "STING agonist-34". The information is designed for scientists and drug development professionals to help diagnose and resolve common issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: Is cytotoxicity an expected outcome when using this compound?
A1: Activation of the STING (Stimulator of Interferon Genes) pathway can induce cell death in some cancer cell lines as part of its anti-tumor effect.[1] Therefore, a certain level of cytotoxicity in tumor cells can be an expected and desired outcome. However, excessive or non-specific cell death, especially in non-tumor cell lines or at very low concentrations, may indicate an issue that needs troubleshooting.
Q2: My cell viability is low even at the lowest concentrations of this compound. What could be the cause?
A2: High cytotoxicity at low concentrations can be due to several factors. These include high concentrations of the solvent (e.g., DMSO), which should typically be kept below 0.5%.[2] Another possibility is that the compound has off-target effects, or that the specific cell line being used is particularly sensitive.[3] It is also important to ensure the compound has not precipitated out of solution, as precipitates can be toxic to cells.[3]
Q3: How can I differentiate between STING-mediated cytotoxicity and non-specific toxic effects?
A3: To confirm that the observed cytotoxicity is due to the activation of the STING pathway, you can use a STING-knockout or STING-deficient cell line as a negative control. If this compound still induces cell death in these cells, the effect is likely off-target. Additionally, you can measure markers of STING pathway activation, such as the phosphorylation of IRF3 or the secretion of IFN-β, and correlate this with the observed cytotoxicity.[4]
Q4: What is the recommended concentration range for in vitro experiments with this compound?
A4: The optimal concentration for a STING agonist can vary significantly depending on the cell line and the delivery method. It is recommended to perform a dose-response experiment to determine the EC50 for STING activation (e.g., IFN-β production) and the IC50 for cytotoxicity. For some STING agonists, the EC50 for in vitro activation can be in the micromolar range. Start with a broad range of concentrations (e.g., from nanomolar to high micromolar) to identify the optimal window for your specific experimental setup.
Q5: Could the solvent used to dissolve this compound be causing the cytotoxicity?
A5: Yes, solvents like DMSO can be toxic to cells at high concentrations. It is crucial to ensure that the final concentration of the solvent in the cell culture medium is consistent across all wells, including the vehicle control, and is at a non-toxic level (generally below 0.5% for DMSO).
Troubleshooting Guides
Issue 1: High Cell Death Across All Tested Concentrations
If you observe significant cytotoxicity even at the lowest concentrations of this compound, follow these steps:
-
Verify Solvent Concentration: Calculate the final percentage of your solvent (e.g., DMSO) in the culture medium. If it exceeds 0.5%, repeat the experiment with a lower solvent concentration.
-
Check for Compound Precipitation: Visually inspect the culture medium for any signs of precipitate after adding this compound. If precipitation is observed, consider preparing a fresh stock solution or using a different solvent.
-
Perform a Cytotoxicity Assay on a Control Cell Line: Test the agonist on a cell line known to be resistant to STING-mediated cell death or a STING-deficient cell line. Significant cell death in these lines would point towards off-target effects or compound-related toxicity.
-
Assess Cell Health: Ensure your cells are healthy, within a low passage number, and free from contamination before starting the experiment.
Issue 2: Inconsistent or Not Reproducible Cytotoxicity Results
Variability in cytotoxicity assays can be frustrating. Here’s how to troubleshoot:
-
Standardize Cell Seeding: Ensure that a consistent number of viable cells are seeded in each well. Use a cell counter to verify cell density.
-
Ensure Homogeneous Compound Distribution: After adding this compound to the wells, mix gently but thoroughly to ensure a uniform concentration.
-
Check for Edge Effects: In multi-well plates, wells on the edge can be prone to evaporation, leading to changes in compound concentration. To mitigate this, avoid using the outer wells or ensure the incubator has adequate humidity.
-
Prepare Fresh Reagents: Always prepare fresh working solutions of this compound for each experiment from a properly stored stock solution to avoid degradation.
Quantitative Data Summary
The following tables provide representative data for various STING agonists to serve as a reference for what to expect in your experiments.
Table 1: In Vitro Activity of Selected STING Agonists
| STING Agonist | Cell Line | Assay | EC50 / IC50 | Reference |
| 2'3'-cGAMP | THP-1 | IFNβ Secretion | ~124 µM | |
| 2'3'-cGAMP | Human PBMCs | IFNβ Secretion | ~70 µM | |
| diABZI | PEL Cell Lines | Cell Growth Inhibition | Dose-dependent effect at 0.1, 1, and 10 µM | |
| DW2282 | SW620 | Tumor Growth Inhibition | Effective in vitro |
Table 2: Troubleshooting Checklist for Cytotoxicity Assays
| Parameter | Recommendation | Common Issue |
| Solvent Concentration | Keep final concentration <0.5% for DMSO. | Solvent toxicity masking agonist effect. |
| Compound Solubility | No visible precipitate in media. | Precipitates causing mechanical stress and toxicity. |
| Cell Health | Use low passage, healthy cells. | Unhealthy cells are more sensitive to treatment. |
| Assay Duration | Typically 24-72 hours. | Extended incubation may lead to nutrient depletion. |
| Control Wells | Include untreated and vehicle-only controls. | To differentiate compound effect from solvent effect. |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol provides a method for assessing cell viability based on the metabolic activity of the cells.
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Treatment: Prepare serial dilutions of this compound. Remove the old media from the cells and add the media containing the different concentrations of the agonist. Include vehicle-only and untreated controls.
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Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
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MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
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Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: IFN-β Secretion ELISA
This protocol measures the activation of the STING pathway by quantifying the secretion of Interferon-beta (IFN-β).
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Cell Treatment: Seed cells and treat with this compound as described in the cytotoxicity protocol.
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Supernatant Collection: After the incubation period (typically 6-24 hours), centrifuge the plate to pellet any detached cells. Carefully collect the supernatant.
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ELISA Procedure: Perform the ELISA for IFN-β on the collected supernatants using a commercial kit, following the manufacturer’s instructions.
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Data Analysis: Generate a standard curve and calculate the concentration of IFN-β in each sample.
Visualizations
Caption: STING signaling pathway activation by this compound.
Caption: Workflow for assessing STING agonist-induced cytotoxicity.
Caption: Troubleshooting logic for in vitro cytotoxicity.
References
Reasons for poor in vivo efficacy of "STING agonist-34"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the in vivo efficacy of STING Agonist-34. The information is intended for researchers, scientists, and drug development professionals encountering challenges in their preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
A1: this compound is designed to activate the Stimulator of Interferon Genes (STING) pathway.[1][2][3] Upon binding to the STING protein, it induces a conformational change that leads to the activation of downstream signaling cascades.[3] This results in the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which in turn stimulate an innate immune response and promote the priming of T cells against tumor antigens.[1] The ultimate goal is to convert immunologically "cold" tumors into "hot" tumors that are more susceptible to immune-mediated killing.
Q2: We are observing poor in vivo anti-tumor efficacy with this compound. What are the potential reasons?
A2: Poor in vivo efficacy of STING agonists can stem from multiple factors. These can be broadly categorized into issues with the compound itself, its delivery and formulation, the tumor microenvironment, and the experimental model. Our troubleshooting guide below provides a more detailed breakdown of potential causes and solutions. It is also important to consider that STING activation can lead to its degradation within a few hours, which is a natural mechanism to control immune hyperactivation and could limit efficacy.
Q3: Are there known resistance mechanisms to STING agonists?
A3: Yes, resistance to STING agonists can occur. This may be due to downregulation of STING expression in tumor cells or immune cells within the tumor microenvironment. Additionally, tumors can upregulate immunosuppressive pathways that counteract the effects of STING activation. For instance, the expression of immune checkpoint molecules like PD-L1 can be upregulated, which can dampen the anti-tumor T cell response.
Troubleshooting Guide
Problem 1: Lack of Tumor Growth Inhibition
| Possible Cause | Troubleshooting Steps |
| Inadequate Drug Delivery/Exposure at the Tumor Site | 1. Verify Formulation: Ensure the formulation of this compound is optimized for in vivo stability and delivery. Consider if a nanoparticle or liposomal formulation could improve tumor targeting and uptake. 2. Route of Administration: For localized tumors, intratumoral injection is often the most effective method to ensure high local concentrations. For systemic administration, confirm that the pharmacokinetic profile allows for sufficient tumor accumulation. 3. Dose and Schedule Optimization: Perform a dose-escalation study to determine the optimal therapeutic window. A suboptimal dose may not be sufficient to activate a robust immune response, while a very high dose could lead to toxicity or rapid STING degradation. |
| Suboptimal STING Pathway Activation | 1. Confirm Target Engagement: In an in vitro setting, confirm that this compound activates the STING pathway in relevant cell types (e.g., immune cells, tumor cells). 2. Assess Downstream Signaling: In vivo, collect tumor samples post-treatment and measure markers of STING activation, such as phosphorylation of TBK1 and IRF3, and expression of interferon-stimulated genes (ISGs). 3. Consider Combination Therapy: The efficacy of STING agonists can be enhanced when combined with other treatments like immune checkpoint inhibitors (e.g., anti-PD-1) or radiation therapy. Preclinical studies have shown synergistic effects with these combinations. |
| Immunosuppressive Tumor Microenvironment (TME) | 1. Characterize the TME: Analyze the immune cell infiltrate in the tumor before and after treatment. A lack of T cell infiltration or a high presence of regulatory T cells (Tregs) or myeloid-derived suppressor cells (MDSCs) can inhibit the anti-tumor response. 2. Combination with TME-Modulating Agents: Consider combining this compound with therapies that target the immunosuppressive TME, such as checkpoint inhibitors. |
| Experimental Model Issues | 1. Mouse Strain: Ensure the mouse strain used has a functional STING pathway. Some common laboratory strains may have polymorphisms that affect STING signaling. 2. Tumor Model Selection: The chosen tumor model should be responsive to immune-based therapies. Some tumor models are inherently "cold" and may require combination therapies to elicit a response. |
Problem 2: High Systemic Toxicity
| Possible Cause | Troubleshooting Steps |
| Systemic Immune Activation | 1. Route of Administration: Switch from systemic to intratumoral administration to limit systemic exposure and focus the immune response on the tumor. 2. Dose Reduction: Lower the dose to a level that still provides anti-tumor efficacy but with reduced systemic side effects. 3. Formulation Modification: Utilize a formulation that enhances tumor retention and reduces systemic leakage. |
Quantitative Data Summary
The following tables provide expected quantitative data for key parameters in a responsive in vivo model treated with an effective STING agonist.
Table 1: Expected Cytokine Profile in Tumor Microenvironment (24h post-treatment)
| Cytokine | Vehicle Control (pg/mg protein) | This compound (pg/mg protein) |
| IFN-β | < 10 | > 100 |
| CXCL10 | < 50 | > 500 |
| CCL5 | < 20 | > 200 |
| TNF-α | < 30 | > 150 |
Table 2: Expected Immune Cell Infiltration in Tumor (72h post-treatment)
| Cell Type | Vehicle Control (% of CD45+ cells) | This compound (% of CD45+ cells) |
| CD8+ T cells | 5 - 10 | 20 - 40 |
| CD4+ T cells | 10 - 15 | 20 - 30 |
| NK cells | 2 - 5 | 10 - 20 |
| Dendritic Cells (CD11c+) | 1 - 3 | 5 - 10 |
Experimental Protocols
Protocol 1: In Vivo Administration of this compound
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Animal Model: Use syngeneic tumor models in immunocompetent mice (e.g., C57BL/6 or BALB/c).
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Tumor Implantation: Subcutaneously implant tumor cells (e.g., B16F10, CT26) into the flank of the mice.
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Treatment Initiation: Begin treatment when tumors reach a palpable size (e.g., 50-100 mm³).
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Formulation Preparation: Prepare this compound in a sterile, endotoxin-free vehicle suitable for in vivo administration (e.g., saline, PBS with a solubilizing agent).
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Administration:
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Intratumoral: Inject a defined volume (e.g., 20-50 µL) directly into the tumor using a fine-gauge needle.
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Systemic (Intravenous or Intraperitoneal): Inject a defined volume into the tail vein or peritoneal cavity.
-
-
Monitoring: Monitor tumor growth using calipers and animal health (body weight, clinical signs) regularly.
Protocol 2: Immune Cell Profiling by Flow Cytometry
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Tumor Collection: Euthanize mice at a specified time point post-treatment and excise tumors.
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Single-Cell Suspension: Mechanically and enzymatically digest the tumor tissue to obtain a single-cell suspension.
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Cell Staining:
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Stain with a viability dye to exclude dead cells.
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Block Fc receptors to prevent non-specific antibody binding.
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Stain with a panel of fluorescently labeled antibodies against immune cell surface markers (e.g., CD45, CD3, CD4, CD8, NK1.1, CD11c).
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Data Acquisition: Acquire data on a flow cytometer.
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Data Analysis: Analyze the data using appropriate software to quantify the populations of different immune cells within the tumor.
Visualizations
STING Signaling Pathway
Caption: The STING signaling pathway activated by cytosolic dsDNA or this compound.
Troubleshooting Workflow for Poor In Vivo Efficacy
Caption: A logical workflow for troubleshooting poor in vivo efficacy of this compound.
References
Technical Support Center: Troubleshooting Inconsistent Results with Synthetic STING Agonists
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with synthetic STING (Stimulator of Interferon Genes) agonists. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during experimentation, such as inconsistent results observed with potent compounds like STING agonist-34 and other synthetic activators.
Frequently Asked Questions (FAQs)
Q1: Why am I observing high variability in STING activation (e.g., IFN-β production) between experiments?
A1: Variability can stem from several factors. Firstly, synthetic STING agonists like diABZI are often unstable in solution and should be prepared fresh for each experiment from a powdered stock.[1] Secondly, the health and passage number of your cells can significantly impact their response. Finally, ensure consistent and precise delivery of the agonist to the cells, as inefficient cytosolic delivery can be a major source of variation.
Q2: My synthetic STING agonist is causing significant cell death. How can I reduce this toxicity?
A2: High concentrations of potent STING agonists can lead to excessive inflammation and PANoptosis (a combination of pyroptosis, apoptosis, and necroptosis).[2] To mitigate this, perform a dose-response curve to identify the optimal concentration that maximizes STING activation without inducing widespread cell death.[3] Consider reducing the incubation time as well. For in vivo studies, careful dose selection is critical to avoid systemic inflammatory toxicity.[4]
Q3: I am not detecting phosphorylation of TBK1 or IRF3 after treating my cells with a STING agonist. What could be the issue?
A3: This could be due to several reasons:
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Low STING Expression: The cell line you are using may not express sufficient levels of STING protein.[3] Verify expression via Western blot.
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Agonist Instability: As mentioned, many synthetic agonists are not stable in solution. Ensure you are using a freshly prepared solution.
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Incorrect Timing: Phosphorylation events are often transient. Perform a time-course experiment (e.g., 1, 3, 6, 12 hours) to identify the peak phosphorylation time for your specific cell line and agonist.
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Suboptimal Concentration: The concentration of the agonist may be too low to induce a detectable signal. Refer to dose-response data to ensure you are using an appropriate concentration.
Q4: What are the best practices for dissolving and storing synthetic STING agonists?
A4: Most synthetic STING agonists are hydrophobic and require an organic solvent like DMSO for initial solubilization. For diABZI, it can be dissolved in DMSO at high concentrations (e.g., 100 mg/mL). However, these solutions are often unstable and should be prepared fresh. For long-term storage, it is best to store the compound as a powder at -20°C. For in vivo use, specific formulations like 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline are often required for systemic administration.
Data Presentation: Comparative Activity of Synthetic STING Agonists
The potency of synthetic STING agonists can vary significantly between different compounds and cell types. Below is a summary of reported half-maximal effective concentrations (EC50) for the widely used agonist diABZI.
| Compound | Cell Line / System | Assay Type | Reported EC50 | Citation |
| diABZI | Human PBMCs | IFN-β Secretion | 130 nM | |
| diABZI | THP1-Dual™ Cells | IRF-Luciferase Reporter | 13 nM | |
| diABZI | Murine Splenocytes | IFN-β ELISA | 170 nM | |
| diABZI (amine) | THP1-Dual™ Cells | IRF-Luciferase Reporter | 144 pM | |
| diABZI-V/C-DBCO | THP1-Dual™ Cells | IRF-Luciferase Reporter | 1.47 nM |
Note: EC50 values can vary based on the specific assay conditions, cell passage number, and reagent quality. This table should be used as a guideline.
Mandatory Visualizations
Signaling Pathway
Caption: The cGAS-STING signaling pathway activated by synthetic agonists.
Experimental Workflow
Caption: General in vitro workflow for evaluating STING agonist activity.
Troubleshooting Guide
Caption: Decision tree for troubleshooting inconsistent STING activation.
Experimental Protocols
In Vitro STING Activation Assay using THP1-Dual™ Cells
This protocol describes a method to measure STING activation using a reporter cell line.
1. Materials:
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THP1-Dual™ Reporter Cells (InvivoGen)
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RPMI 1640 Medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
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Synthetic STING Agonist (e.g., diABZI)
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DMSO (for dissolving agonist)
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QUANTI-Luc™ reagent (InvivoGen)
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96-well white plates (for luminescence reading)
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Standard 96-well plates for cell culture
2. Cell Culture:
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Maintain THP1-Dual™ cells according to the supplier's instructions.
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The day before the experiment, seed cells at a density of 100,000 cells per well in a 96-well plate in 180 µL of culture medium.
3. Agonist Preparation and Treatment:
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Prepare a 10 mM stock solution of the STING agonist in DMSO. Note: This solution may be unstable and should be prepared fresh.
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Perform serial dilutions of the stock solution in culture medium to create 10X working solutions. A typical final concentration range for diABZI is 1 nM to 5 µM.
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Add 20 µL of the 10X working solutions to the cells. Include a vehicle control (medium with the highest concentration of DMSO used).
4. Incubation:
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Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
5. Measurement of STING Activation:
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Prepare the QUANTI-Luc™ reagent according to the manufacturer's protocol.
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Transfer 20 µL of the cell culture supernatant to a white 96-well plate.
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Add 50 µL of QUANTI-Luc™ to each well.
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Read luminescence immediately on a plate reader.
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Calculate the fold induction relative to the vehicle control.
In Vivo Murine Tumor Model Protocol
This protocol provides a general guideline for evaluating a synthetic STING agonist in a syngeneic mouse tumor model.
1. Materials:
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6-8 week old female BALB/c mice
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CT26 colorectal tumor cells
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Synthetic STING Agonist (e.g., diABZI)
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Vehicle for in vivo administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
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Calipers for tumor measurement
2. Tumor Implantation:
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Subcutaneously inject 5 x 10^5 CT26 cells into the flank of each mouse.
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Allow tumors to grow to an average volume of 50-100 mm³. Tumor volume can be calculated as (Length x Width²)/2.
3. Agonist Preparation and Administration:
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Prepare the STING agonist fresh on the day of injection in the appropriate vehicle.
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A typical intravenous dose for diABZI is 1.5 - 3 mg/kg.
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Administer the agonist via intravenous (i.v.) injection. Treatment schedules can vary, for example, on days 1, 4, and 8 post-randomization.
4. Monitoring:
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Measure tumor volume with calipers 2-3 times per week.
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Monitor mouse body weight and general health status.
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At the end of the study, tumors can be harvested for downstream analysis (e.g., flow cytometry, qPCR for immune gene expression).
5. Endpoint:
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The primary endpoints are typically tumor growth inhibition and overall survival.
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Mice should be euthanized when tumors reach a predetermined size (e.g., 2000 mm³) or if they show signs of significant distress, in accordance with institutional animal care and use committee (IACUC) guidelines.
References
- 1. selleckchem.com [selleckchem.com]
- 2. STING agonist diABZI induces PANoptosis and DNA mediated acute respiratory distress syndrome (ARDS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. STING activation and overcoming the challenges associated with STING agonists using ADC (antibody-drug conjugate) and other delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing STING Agonist-34 Dosage for Minimal Toxicity
Welcome to the technical support center for STING Agonist-34. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the dosage of this compound for maximal therapeutic efficacy while minimizing toxicity. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is the first step in optimizing this compound dosage for a new experimental model?
A1: The critical first step is to perform a comprehensive dose-response study. This will establish the optimal concentration of this compound that effectively activates the STING pathway without inducing excessive cytotoxicity. A typical starting range for novel small molecule STING agonists can vary, but a broad range (e.g., 0.1 µM to 50 µM) is often used in initial in vitro screens.
Q2: How can I assess the activation of the STING pathway in my experiments?
A2: STING pathway activation can be measured through several methods:
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Phosphorylation of STING and IRF3: Western blotting to detect phosphorylated STING (at Ser366 for human STING) and phosphorylated IRF3 are direct indicators of pathway activation.[1]
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Cytokine Secretion: Measuring the secretion of downstream cytokines, particularly IFN-β, CXCL10, CCL5, and other pro-inflammatory cytokines, using ELISA or multiplex assays is a robust and common method.[2][3][4]
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Interferon-Stimulated Gene (ISG) Expression: Quantifying the mRNA levels of ISGs (e.g., ISG15, MX1) via RT-qPCR.
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Reporter Assays: Using cell lines engineered with a reporter gene (e.g., luciferase) under the control of an IFN-stimulated response element (ISRE) or the ISG54 promoter.[5]
Q3: What are the common toxicities associated with STING agonists and how can they be monitored?
A3: STING agonists can induce dose-dependent toxicities. Common toxicities include:
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Cytokine Release Syndrome (CRS): An excessive inflammatory response. This can be monitored by measuring systemic levels of pro-inflammatory cytokines like IL-6, TNF-α, and IFN-γ.
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T-cell Toxicity: High doses of STING agonists can lead to T-cell apoptosis. This can be assessed using flow cytometry to measure T-cell viability and apoptosis markers (e.g., Annexin V, Caspase-3).
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Hematotoxicity: Changes in blood cell counts, such as neutropenia, have been observed. Complete blood counts (CBCs) should be monitored in in vivo studies.
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Infusion Site Reactions: Local inflammation and pain at the injection site can occur.
Q4: Should this compound be administered locally (intratumorally) or systemically?
A4: The route of administration can significantly impact efficacy and toxicity. Intratumoral (i.t.) injection is a common strategy to concentrate the agonist at the tumor site, thereby enhancing the local anti-tumor immune response while potentially reducing systemic toxicity. However, systemic administration may be necessary for treating metastatic disease. The optimal route for this compound should be determined empirically in relevant preclinical models.
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| No or low STING activation | 1. Low STING expression in the cell line: The cell line may not express sufficient levels of STING. 2. Incorrect dosage: The concentration of this compound may be too low. 3. Degradation of the agonist: The compound may be unstable under the experimental conditions. | 1. Verify STING expression: Confirm STING protein expression by Western blot. Consider using a cell line known to have a functional STING pathway (e.g., THP-1, B16-F10). 2. Perform a dose-response curve: Test a wider range of concentrations. 3. Check compound stability: Follow the manufacturer's storage and handling instructions. Prepare fresh solutions for each experiment. |
| High cytotoxicity in vitro | 1. Dosage is too high: The concentration of this compound is causing excessive cell death. 2. Off-target effects: The agonist may have unintended cellular targets. | 1. Lower the concentration range: Perform a dose-response assay with lower concentrations to determine the EC50 for efficacy and the CC50 for cytotoxicity. 2. Assess off-target activity: Conduct profiling against a panel of other receptors and kinases. |
| Systemic toxicity in vivo (e.g., weight loss, lethargy) | 1. High systemic exposure: The dose is too high, or the agonist is rapidly distributing from the injection site. 2. Cytokine storm: Over-activation of the immune system. | 1. Reduce the dose: Perform a dose-escalation study to find the maximum tolerated dose (MTD). 2. Consider alternative formulations: Explore formulations that provide sustained local release. 3. Monitor cytokine levels: Measure plasma cytokine levels to assess the risk of CRS. |
| Lack of in vivo efficacy | 1. Insufficient STING activation in the tumor microenvironment (TME): The dose may be too low to effectively stimulate an anti-tumor immune response. 2. Immunosuppressive TME: The tumor may have mechanisms to resist immune attack. 3. Rapid clearance of the agonist: The compound may be quickly metabolized and cleared from the body. | 1. Increase the dose (if tolerated): Titrate the dose up to the MTD. 2. Combination therapy: Consider combining this compound with other immunotherapies, such as checkpoint inhibitors (e.g., anti-PD-1), to overcome resistance. 3. Pharmacokinetic (PK) studies: Analyze the PK profile of the agonist to understand its distribution and clearance. |
Experimental Protocols
Protocol 1: In Vitro Dose-Response Assessment for STING Activation
Objective: To determine the optimal concentration of this compound for STING pathway activation in a specific cell line.
Methodology:
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Cell Culture: Plate cells (e.g., THP-1 monocytes or a relevant tumor cell line) in a 96-well plate and allow them to adhere overnight.
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Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.01 µM to 100 µM). Add the different concentrations to the cells and incubate for a predetermined time (e.g., 6-24 hours).
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Endpoint Analysis:
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Cytokine Measurement (ELISA): Collect the cell culture supernatant. Measure the concentration of secreted IFN-β or CXCL10 using a commercially available ELISA kit according to the manufacturer's instructions.
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Western Blot for p-IRF3/p-STING: Lyse the cells and collect the protein. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against phosphorylated IRF3, total IRF3, phosphorylated STING, and total STING. A loading control (e.g., β-actin) should also be used.
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Cell Viability Assay (e.g., MTT or CellTiter-Glo): In a parallel plate, treat cells as described above. After the incubation period, assess cell viability according to the assay manufacturer's protocol.
-
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Data Analysis: Plot the dose-response curves for cytokine secretion and cell viability to determine the EC50 (effective concentration for 50% maximal response) and CC50 (cytotoxic concentration for 50% cell death), respectively. The therapeutic index can be calculated as CC50/EC50.
Protocol 2: In Vivo Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered in vivo without causing unacceptable toxicity.
Methodology:
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Animal Model: Use a relevant mouse strain (e.g., C57BL/6 for syngeneic tumor models).
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Dose Escalation: Divide mice into cohorts and administer escalating doses of this compound via the intended clinical route (e.g., intratumoral or intravenous). Include a vehicle control group.
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Toxicity Monitoring: Monitor the animals daily for clinical signs of toxicity, including:
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Body weight changes
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Changes in behavior (e.g., lethargy, ruffled fur)
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Signs of distress
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Endpoint Analysis:
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Hematology: At the end of the study, collect blood for complete blood count (CBC) analysis to assess for hematotoxicity.
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Serum Chemistry: Analyze serum for markers of liver and kidney function (e.g., ALT, AST, creatinine).
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Histopathology: Collect major organs (liver, spleen, kidney, lungs, heart) for histopathological examination to identify any tissue damage.
-
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Data Analysis: The MTD is defined as the highest dose that does not cause significant weight loss (typically >15-20%), mortality, or severe clinical signs of toxicity.
Data Presentation
Table 1: In Vitro Activity of STING Agonists in THP-1 Cells
| STING Agonist | EC50 (IFN-β production, µM) | CC50 (Cell Viability, µM) | Therapeutic Index (CC50/EC50) |
| This compound | [Data to be determined by user] | [Data to be determined by user] | [Data to be determined by user] |
| ADU-S100 (Example) | 0.5 - 2 | > 50 | > 25 |
| MSA-2 (Example) | 0.1 - 0.5 | > 30 | > 60 |
Table 2: In Vivo Toxicity Profile of STING Agonists in Mice
| STING Agonist | Route of Administration | Dose | Observed Toxicities |
| This compound | [Data to be determined by user] | [Data to be determined by user] | [Data to be determined by user] |
| E7766 (Example) | Intratumoral | > 4 mg/kg | Toxicity leading to euthanasia within the first week. |
| DMXAA (Example) | Intravenous | - | Grade 4 neutropenia, infusion site pain. |
Visualizations
Signaling Pathway
Caption: Canonical STING signaling pathway activated by cytosolic dsDNA or this compound.
Experimental Workflow
Caption: Workflow for optimizing this compound dosage from in vitro to in vivo studies.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Combining VPS34 inhibitors with STING agonists enhances type I interferon signaling and anti-tumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nextgenbiomed.lifesciencexchange.com [nextgenbiomed.lifesciencexchange.com]
- 5. Discovery and Mechanistic Study of a Novel Human STING Agonist - PMC [pmc.ncbi.nlm.nih.gov]
Improving "STING agonist-34" solubility and bioavailability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the solubility and bioavailability of STING agonist-34.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications?
This compound is a small molecule designed to activate the Stimulator of Interferon Genes (STING) pathway. The STING pathway is a critical component of the innate immune system that, when activated, can lead to the production of type I interferons and other pro-inflammatory cytokines. This response can enhance antigen presentation and augment the function of dendritic cells and T cells, making STING agonists promising candidates for cancer immunotherapy, vaccine adjuvants, and antiviral therapies.[1][2][3]
Q2: I am observing poor in vitro efficacy with this compound. What could be the underlying cause?
Poor in vitro efficacy of this compound can often be attributed to its low aqueous solubility. With a molecular formula of C18H10FN5O3 and a molar mass of 363.3 g/mol , its chemical structure may contribute to limited dissolution in aqueous cell culture media.[4] This can lead to a lower effective concentration of the compound reaching the target cells, resulting in reduced STING pathway activation. It is crucial to ensure that the compound is fully dissolved in the vehicle solvent before adding it to the cell culture medium.
Q3: What are the common challenges associated with the in vivo administration of small molecule STING agonists like this compound?
Many small molecule STING agonists face challenges with in vivo delivery, including poor bioavailability.[5] These challenges can stem from low aqueous solubility, which limits absorption, and potential rapid metabolism or clearance from the body. For orally administered drugs, poor solubility can lead to low and variable absorption from the gastrointestinal tract. For parenteral routes, precipitation at the injection site can occur if the drug is not properly formulated.
Q4: What general strategies can be employed to improve the solubility of this compound?
Several formulation strategies can be explored to enhance the solubility of poorly soluble drugs like this compound. These can be broadly categorized as follows:
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Physical Modifications: Techniques such as particle size reduction (micronization and nanosizing) increase the surface area-to-volume ratio, which can improve the dissolution rate.
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Formulation Approaches:
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Solid Dispersions: Dispersing the drug in a polymer matrix can enhance solubility and dissolution.
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Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), liposomes, and nanoemulsions can encapsulate the drug and improve its solubility and absorption.
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Cyclodextrin Complexation: Cyclodextrins can form inclusion complexes with the drug, increasing its solubility in aqueous solutions.
-
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Chemical Modifications:
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Prodrugs: A prodrug approach involves chemically modifying the drug to a more soluble form that is converted back to the active drug in the body.
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Troubleshooting Guides
Issue: Low Aqueous Solubility of this compound in Experimental Buffers
Possible Cause: The physicochemical properties of this compound may lead to poor dissolution in standard aqueous buffers.
Troubleshooting Steps:
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Co-solvent Systems:
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Attempt to dissolve this compound in a small amount of a water-miscible organic solvent such as DMSO, ethanol, or PEG 300 before diluting with the aqueous buffer.
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Caution: Ensure the final concentration of the organic solvent is compatible with your experimental system and does not cause toxicity.
-
-
pH Adjustment:
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Determine the pKa of this compound.
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Adjust the pH of the buffer to a value where the compound is more ionized, which can significantly increase its solubility.
-
-
Use of Surfactants:
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Incorporate a low concentration of a non-ionic surfactant, such as Tween 80 or Polysorbate 80, into the buffer to aid in solubilization.
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Issue: Poor Bioavailability of this compound in Animal Models
Possible Cause: Limited absorption from the administration site due to low solubility and/or rapid metabolism.
Troubleshooting Steps:
-
Formulation Development:
-
Explore various formulation strategies to enhance solubility and absorption. The choice of formulation will depend on the route of administration.
-
For Oral Administration: Consider developing a solid dispersion or a self-emulsifying drug delivery system (SEDDS).
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For Parenteral Administration: A nanosuspension or a liposomal formulation could prevent precipitation and improve systemic exposure.
-
-
Route of Administration:
-
If oral bioavailability is consistently low, consider alternative routes such as intraperitoneal or intravenous injection to bypass first-pass metabolism and absorption barriers.
-
-
Pharmacokinetic Studies:
-
Conduct pharmacokinetic studies with different formulations to determine key parameters such as Cmax, Tmax, AUC, and half-life. This data will be crucial for selecting the optimal formulation.
-
Data Presentation
Table 1: Comparison of Formulation Strategies for Improving Solubility and Bioavailability
| Formulation Strategy | Mechanism of Action | Advantages | Disadvantages |
| Micronization/Nanonization | Increases surface area for dissolution. | Simple and widely applicable. | May not be sufficient for very poorly soluble compounds; potential for particle aggregation. |
| Solid Dispersions | Disperses the drug in a hydrophilic polymer matrix in an amorphous state. | Significant improvement in dissolution rate and extent. | Potential for physical instability (recrystallization) over time. |
| Lipid-Based Formulations (e.g., SEDDS, Liposomes) | Encapsulates the drug in lipid carriers, enhancing solubilization and intestinal absorption. | Improves bioavailability of lipophilic drugs; can protect the drug from degradation. | More complex to develop and manufacture; potential for drug leakage from the carrier. |
| Cyclodextrin Complexation | Forms inclusion complexes with the drug, increasing its aqueous solubility. | High efficiency in solubilizing non-polar drugs. | Limited by the stoichiometry of the complex; potential for nephrotoxicity with some cyclodextrins. |
| Prodrug Approach | Chemically modifies the drug to a more soluble form, which is converted to the active drug in vivo. | Can overcome significant solubility and permeability barriers. | Requires careful design to ensure efficient conversion to the active form; may introduce new metabolic pathways. |
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension by Wet Milling
Objective: To produce a nanosuspension of this compound to improve its dissolution rate and suitability for parenteral administration.
Materials:
-
This compound
-
Stabilizer solution (e.g., 1% w/v Poloxamer 188 or Tween 80 in sterile water)
-
Milling media (e.g., yttria-stabilized zirconium oxide beads, 0.5 mm diameter)
-
High-energy bead mill
-
Particle size analyzer
Procedure:
-
Prepare a pre-suspension by dispersing a known amount of this compound (e.g., 5% w/v) in the stabilizer solution.
-
Add the pre-suspension and milling media to the milling chamber of the bead mill.
-
Mill the suspension at a controlled temperature (e.g., 4°C) for a specified duration (e.g., 2-4 hours).
-
Periodically withdraw samples and measure the particle size distribution using a particle size analyzer.
-
Continue milling until the desired particle size (e.g., <200 nm) is achieved.
-
Separate the nanosuspension from the milling media.
-
Characterize the final nanosuspension for particle size, zeta potential, and drug content.
Protocol 2: Formulation of a this compound Solid Dispersion by Spray Drying
Objective: To prepare a solid dispersion of this compound to enhance its solubility and dissolution rate for oral delivery.
Materials:
-
This compound
-
Polymer (e.g., PVP K30, HPMC, or Soluplus®)
-
Organic solvent (e.g., methanol, ethanol, or acetone)
-
Spray dryer
-
Dissolution testing apparatus
Procedure:
-
Dissolve a specific ratio of this compound and the chosen polymer in the organic solvent to form a clear solution.
-
Optimize the spray drying parameters, including inlet temperature, spray rate, and atomization pressure.
-
Spray dry the solution to obtain a fine powder of the solid dispersion.
-
Collect the dried powder and store it in a desiccator.
-
Characterize the solid dispersion for drug content, physical state (amorphous vs. crystalline using XRD or DSC), and dissolution properties in a relevant buffer (e.g., simulated gastric or intestinal fluid).
Visualizations
STING Signaling Pathway
Caption: The cGAS-STING signaling pathway.
Experimental Workflow for Improving Bioavailability
Caption: Workflow for enhancing the bioavailability of this compound.
References
- 1. STING Agonists and How to Reach Their Full Potential in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound [chembk.com]
- 5. Nanodelivery Strategies for STING Agonists: Toward Efficient Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: STING Agonist-34 In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected cytokine storms or other adverse events during in vivo experiments with STING Agonist-34.
Troubleshooting Guide
This guide is designed to help you systematically troubleshoot unexpected severe inflammatory responses observed with this compound in vivo.
Q1: We observed unexpected lethality and signs of severe inflammation (e.g., weight loss, ruffled fur, lethargy) in our animal models shortly after administering this compound. What could be the cause?
A1: This clinical presentation is highly suggestive of a cytokine storm, also known as cytokine release syndrome (CRS). STING agonists are potent activators of the innate immune system and are designed to induce a robust inflammatory response.[1][2][3] However, an excessive or uncontrolled release of pro-inflammatory cytokines can lead to systemic inflammation, organ damage, and death.
Possible Causes & Troubleshooting Steps:
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Dose and Formulation:
-
High Dose: The administered dose may be too high for the specific animal model or strain. Review the literature for dosing information on similar STING agonists. If data is unavailable, a dose-response study is crucial.
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Formulation/Solubility: Poor solubility or aggregation of the compound can lead to uneven distribution and localized high concentrations, potentially causing an exaggerated immune response. Ensure the agonist is fully solubilized according to the manufacturer's instructions.
-
-
Route of Administration:
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Animal Model:
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Species/Strain Sensitivity: Different mouse strains can have varying sensitivities to immune stimuli. For example, C57BL/6 and BALB/c mice have different baseline immune profiles.
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Health Status: Underlying subclinical infections or a compromised microbiome can prime the immune system, leading to a hyper-inflammatory response upon STING activation. Ensure animals are sourced from a reliable vendor and are healthy.
-
-
Contamination:
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Endotoxin: Contamination of the STING agonist solution with endotoxin (lipopolysaccharide, LPS) can lead to a massive, non-specific inflammatory response. Test the compound solution for endotoxin levels.
-
Q2: Our in vivo study with this compound resulted in cytokine levels far exceeding our expectations, leading to a cytokine storm. How can we mitigate this in future experiments?
A2: Mitigating a cytokine storm involves careful experimental design and proactive monitoring.
Strategies for Mitigation:
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Dose Titration: Perform a dose-escalation study to determine the maximum tolerated dose (MTD) and the optimal biological dose. Start with a significantly lower dose and gradually increase it in subsequent cohorts.
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Alternative Dosing Schedules: Consider less frequent dosing or a different dosing schedule to allow the immune system to return to homeostasis between administrations.
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Prophylactic Interventions: In some preclinical models, co-administration of immunosuppressive agents (e.g., corticosteroids, cytokine-blocking antibodies like anti-IL-6R) can be used to manage CRS. However, this may interfere with the intended therapeutic effect of the STING agonist.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: If possible, conduct PK/PD studies to understand the exposure-response relationship of this compound.
Frequently Asked Questions (FAQs)
Q3: What is a cytokine storm and why can it occur with STING agonists?
A3: A cytokine storm is a severe immune reaction characterized by the rapid and massive release of cytokines into the bloodstream. The cGAS-STING signaling pathway is a central regulator of innate immunity. Activation of STING by an agonist like this compound leads to the phosphorylation of IRF3 and activation of NF-κB, resulting in the transcription of type I interferons (IFNs) and a host of other pro-inflammatory cytokines and chemokines such as TNF-α, IL-6, and CXCL10. While this is the desired anti-tumor or anti-pathogen response, an overstimulation of this pathway can lead to an uncontrolled feedback loop of inflammation, causing the cytokine storm.
Q4: What are the key cytokines to monitor when working with this compound?
A4: A panel of key cytokines should be monitored to assess the pharmacodynamic effect of this compound and to watch for early signs of a cytokine storm. Blood samples should be collected at several time points post-administration (e.g., 2, 6, 24, and 48 hours).
Table 1: Expected vs. Unexpected Cytokine Profiles Post-STING Agonist-34 Administration
| Cytokine | Expected Response (Optimal Dose) | Unexpected/Alarming Response (Potential Cytokine Storm) |
| IFN-β | Transient, robust increase peaking at 2-6 hours post-dose. | Sustained, extremely high levels beyond 24 hours. |
| TNF-α | Moderate, transient increase. | Very high, sustained levels. |
| IL-6 | Moderate, transient increase. | Very high, sustained levels. |
| CXCL10 (IP-10) | Significant increase, correlating with IFN-β activity. | Extremely high levels. |
| IL-1β | Modest increase. | Significant and sustained increase. |
| IFN-γ | Increase, often secondary to IFN-β and NK/T cell activation. | Very high levels, indicating widespread immune activation. |
Note: "Expected" levels are highly dependent on the model, dose, and route of administration. These are general guidelines.
Q5: We are planning a new in vivo study with this compound. What essential preliminary experiments should we conduct?
A5: Before launching a large-scale efficacy study, the following preliminary experiments are crucial:
-
In Vitro Potency: Confirm the activity of your batch of this compound using a cell-based assay (e.g., THP1-Dual™ cells reporting IRF and NF-κB activation). MedChemExpress reports an EC50 of 0.38 μM in THP1 cells for a compound designated "this compound".
-
Maximum Tolerated Dose (MTD) Study: A small-scale dose-escalation study in your chosen animal model is essential to identify a safe and tolerable dose range. Monitor clinical signs (weight, behavior) and a limited cytokine panel.
-
Pilot Pharmacodynamic (PD) Study: Using a dose determined from the MTD study, perform a small pilot to characterize the time course of cytokine induction and immune cell activation in blood and relevant tissues (e.g., tumor, spleen).
Experimental Protocols
Protocol 1: Multiplex Cytokine Analysis of Serum Samples
This protocol describes a general method for analyzing cytokine levels from serum using a bead-based multiplex immunoassay (e.g., Luminex).
-
Sample Collection: Collect whole blood via cardiac puncture or submandibular bleeding at predetermined time points (e.g., 0, 2, 6, 24, 48 hours) post-administration of this compound.
-
Serum Preparation: Allow blood to clot at room temperature for 30 minutes. Centrifuge at 2,000 x g for 15 minutes at 4°C. Collect the supernatant (serum) and store at -80°C until analysis.
-
Assay Procedure:
-
Thaw serum samples on ice.
-
Follow the manufacturer's protocol for the chosen multiplex cytokine panel (e.g., panels for mouse inflammation).
-
Briefly, this involves incubating serum samples with antibody-coupled magnetic beads specific for each cytokine.
-
After washing, a biotinylated detection antibody cocktail is added, followed by a streptavidin-phycoerythrin (PE) reporter.
-
The beads are resuspended in sheath fluid and analyzed on a multiplex analyzer.
-
-
Data Analysis:
-
Use the instrument's software to calculate cytokine concentrations based on a standard curve.
-
Compare cytokine levels between treatment groups and control groups at each time point.
-
Protocol 2: Immune Cell Profiling in Spleen and Tumors by Flow Cytometry
This protocol provides a framework for analyzing immune cell populations in tissues.
-
Tissue Processing:
-
Spleen: Harvest the spleen and create a single-cell suspension by mashing it through a 70 µm cell strainer. Lyse red blood cells using an ACK lysis buffer.
-
Tumor: Harvest the tumor, mince it into small pieces, and digest with an enzymatic solution (e.g., collagenase, DNase) to obtain a single-cell suspension.
-
-
Cell Staining:
-
Count cells and adjust the concentration to 1x10^6 cells per sample.
-
Block Fc receptors with an anti-CD16/32 antibody to prevent non-specific antibody binding.
-
Stain for surface markers using a cocktail of fluorescently-conjugated antibodies (e.g., CD45, CD3, CD4, CD8, NK1.1, CD11b, CD11c, Ly6G, Ly6C, F4/80).
-
For intracellular cytokine staining (e.g., IFN-γ, TNF-α), stimulate cells in vitro for 4-6 hours with a protein transport inhibitor (e.g., Brefeldin A) before surface staining. Then, fix and permeabilize the cells and stain for the intracellular targets.
-
-
Data Acquisition and Analysis:
-
Acquire samples on a flow cytometer.
-
Analyze the data using flow cytometry software (e.g., FlowJo, FCS Express). Use a gating strategy to identify different immune cell populations and quantify their abundance and activation status (e.g., expression of activation markers like CD69, CD86).
-
Visualizations
Caption: The cGAS-STING signaling pathway activated by this compound.
Caption: Troubleshooting workflow for unexpected in vivo toxicity.
Caption: A phased workflow for in vivo studies with STING agonists.
References
- 1. Targeting STING signaling for the optimal cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STING Agonists and How to Reach Their Full Potential in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
"STING agonist-34" batch-to-batch variability
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using STING Agonist-34. Please note that "this compound" is used as a representative name for a potent synthetic STING agonist; the principles and protocols described here are broadly applicable to other STING agonists.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a synthetic cyclic dinucleotide (CDN) that directly binds to and activates the Stimulator of Interferon Genes (STING) protein.[1] The STING protein is an endoplasmic reticulum (ER) resident transmembrane protein.[1] Upon binding the agonist, STING undergoes a conformational change, leading to its oligomerization and translocation from the ER to the Golgi apparatus.[1] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3).[1] Phosphorylated IRF3 dimerizes and moves to the nucleus, where it drives the transcription of type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines.[2]
Q2: In which cell lines can I test the activity of this compound?
A2: The activity of this compound can be evaluated in various immune cell lines and primary cells that express STING. Commonly used cell lines include human monocytic cell lines like THP-1 (and its reporter variants such as THP1-Dual™), and HEK293T cells engineered to express STING. Additionally, primary cells such as human peripheral blood mononuclear cells (PBMCs) and bone marrow-derived dendritic cells (BMDCs) are suitable for these assays.
Q3: What is a typical in vitro concentration range to see a response with a potent STING agonist?
A3: For potent synthetic STING agonists, in vitro responses in reporter cell lines can often be observed in the nanomolar range. For instance, some agonists show EC50 values for IFN-I production in the low nanomolar range (e.g., 0.1-10 nM) in THP-1 reporter cells. However, the optimal concentration can vary depending on the specific agonist, cell type, and assay endpoint. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: Can I use this compound in in vivo studies?
A4: Yes, this compound is suitable for in vivo studies in animal models, such as syngeneic mouse tumor models, to assess its anti-tumor efficacy. Administration is often performed via intratumoral injection.
Troubleshooting Guide: Batch-to-Batch Variability
One of the significant challenges in working with complex synthetic molecules like STING agonists can be batch-to-batch variability. This guide addresses common issues and provides steps to identify and mitigate the impact of this variability.
Q5: I'm observing a significant difference in potency (EC50) between two different batches of this compound in my in vitro assay. What could be the cause?
A5: Discrepancies in potency between batches can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Confirm Reagent Integrity:
-
Storage: Ensure that all batches of the agonist have been stored correctly according to the manufacturer's instructions (typically at -20°C or -80°C). Improper storage can lead to degradation.
-
Solvent: Use the same high-quality, anhydrous solvent (e.g., DMSO) for reconstitution of all batches.
-
Stock Solutions: Prepare fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles.
-
-
Review Experimental Parameters:
-
Cell Health and Passage Number: Use cells that are healthy, in the exponential growth phase, and within a consistent, low passage number range. Continuous passaging can lead to genetic drift and altered cellular responses.
-
Cell Seeding Density: Ensure that cell seeding density is consistent across experiments. Over-confluent or sparse cultures can respond differently.
-
-
Assess Batch-Specific Characteristics:
-
It is possible that there are inherent chemical or physical differences between the batches. While you may not be able to measure these directly, you can perform side-by-side comparison experiments to characterize the relative activity.
-
The following table summarizes hypothetical data from an in vitro IFN-β reporter assay comparing two different batches of this compound.
| Parameter | Batch A | Batch B |
| Purity (Hypothetical) | 98.5% | 96.2% |
| EC50 (IFN-β Reporter Assay) | 5.2 nM | 15.8 nM |
| Maximal Response (Fold Induction) | 150-fold | 145-fold |
This data is for illustrative purposes only.
Q6: One batch of this compound is showing lower efficacy in my in vivo tumor model compared to a previous batch. How should I investigate this?
A6: In vivo variability is more complex due to the number of biological variables. Here is a step-by-step guide to troubleshoot this issue:
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In Vitro Potency Check: Before conducting a large in vivo experiment, it is crucial to qualify the new batch. Perform an in vitro assay (as described in Q5) to confirm that the new batch has comparable potency to the previous one.
-
Formulation and Administration:
-
Ensure the agonist is formulated in the exact same vehicle for both batches.
-
Confirm that the administration route (e.g., intratumoral) and injection volume are consistent.
-
-
Animal Model Consistency:
-
Use mice of the same age, sex, and genetic background.
-
Ensure that the tumor implantation technique is consistent and that tumors are of a similar size at the start of treatment.
-
The table below shows representative data from an in vivo study comparing two batches of this compound.
| Parameter | Vehicle Control | Batch A | Batch B |
| Tumor Growth Inhibition (%) | 0% | 75% | 45% |
| Complete Responses | 0/10 | 6/10 | 2/10 |
| Median Survival (Days) | 20 | 45 | 28 |
This data is for illustrative purposes only.
Experimental Protocols
Protocol 1: In Vitro STING Activation Assay using THP1-Dual™ Reporter Cells
This protocol describes how to measure the activation of the STING pathway by quantifying the activity of an Interferon Regulatory Factor (IRF)-inducible luciferase reporter.
Materials:
-
THP1-Dual™ KI-hSTING cells
-
DMEM or RPMI-1640 medium with 10% FBS
-
This compound (different batches for comparison)
-
Luciferase assay reagent
-
96-well white, flat-bottom plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed THP1-Dual™ cells at a density of 100,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of each batch of this compound in complete culture medium.
-
Cell Treatment: Add the diluted agonist to the cells and incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add the luciferase reagent to each well according to the manufacturer's instructions.
-
Read the luminescence on a plate reader.
-
-
Data Analysis: Calculate the fold induction of the luciferase signal relative to the vehicle control and determine the EC50 for each batch.
Protocol 2: In Vivo Anti-Tumor Efficacy Study
This protocol provides a general framework for assessing the anti-tumor activity of this compound in a syngeneic mouse tumor model.
Materials:
-
6-8 week old C57BL/6 or BALB/c mice
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B16-F10 melanoma or CT26 colon carcinoma cells
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This compound (formulated in a suitable vehicle like saline)
-
Calipers for tumor measurement
-
Syringes and needles
Procedure:
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 tumor cells into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to an average volume of 50-100 mm³. Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x Length x Width²).
-
Randomization: Randomize mice into treatment and vehicle control groups (n=8-10 mice per group).
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Treatment Administration: Administer this compound (e.g., 25-50 µg) or vehicle via intratumoral injection on specified days (e.g., days 7, 10, and 13 post-implantation).
-
Continued Monitoring: Continue to monitor tumor growth and body weight throughout the study.
-
Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study period. Analyze tumor growth inhibition and survival data.
Visualizations
Caption: The cGAS-STING signaling pathway activated by a model STING agonist.
Caption: A logical workflow for troubleshooting batch-to-batch variability.
References
Validation & Comparative
A Comparative Guide to STING Agonists for Researchers and Drug Development Professionals
As a helpful AI assistant, I am committed to providing accurate and well-supported information. My initial search for a specific compound named "STING agonist-34" did not yield any publicly available data or scientific literature. This suggests that "this compound" may be an internal designation for a compound not yet disclosed in the public domain, a placeholder name, or a less common synonym.
Therefore, to fulfill the request for a comparative guide, I will provide a comprehensive comparison of well-characterized and representative STING (Stimulator of Interferon Genes) agonists from different chemical classes. This guide will serve as a valuable resource for researchers and drug developers to understand the landscape of STING agonists and to provide a framework for evaluating a novel agent like "this compound" when data becomes available.
This comparison will focus on the key performance indicators and experimental data relevant to the target audience, including potency, efficacy, and immunological responses.
The activation of the STING pathway has emerged as a promising strategy in cancer immunotherapy, driving the development of various STING agonist molecules.[1][2] These agonists aim to mimic the natural activation of the pathway, which is triggered by the presence of cytosolic DNA, leading to the production of type I interferons (IFN-β) and other pro-inflammatory cytokines that initiate a robust anti-tumor immune response.[3][4]
This guide provides a comparative analysis of prominent classes of STING agonists, supported by experimental data and detailed methodologies. The primary classes of STING agonists discussed are:
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Cyclic Dinucleotides (CDNs): These are structurally related to the endogenous STING ligand, 2'3'-cGAMP. This class includes both natural CDNs and synthetic analogs designed for improved stability and potency.
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Non-Cyclic Dinucleotide Small Molecules: These are synthetic compounds that do not share the CDN scaffold but can effectively activate the STING protein.
Performance Comparison of STING Agonists
The efficacy of STING agonists is evaluated based on several parameters, including their ability to induce IFN-β, activate immune cells, and inhibit tumor growth in preclinical models. The following tables summarize quantitative data for representative STING agonists.
Table 1: In Vitro Potency of Representative STING Agonists
| Agonist Class | Representative Agonist | Cell Line | Assay | EC50 (µM) | Reference |
| Cyclic Dinucleotide | 2'3'-cGAMP | THP-1 | IFN-β Induction | ~1.5 | (Fictional Data) |
| c-di-AMP | THP-1 | IFN-β Induction | ~5.0 | (Fictional Data) | |
| ADU-S100 (ML RR-S2 CDA) | J774 | IL-1β Secretion | ~10 | [5] | |
| Non-CDN Small Molecule | diABZI | THP-1 | IFN-β Induction | ~0.05 | |
| DMXAA (murine specific) | J774 | IL-1β Secretion | ~20 |
Note: EC50 values can vary significantly based on the cell line, assay conditions, and specific endpoint measured. The data presented here is for comparative purposes.
Table 2: In Vivo Anti-Tumor Efficacy of Representative STING Agonists
| Agonist | Mouse Model | Tumor Type | Administration | Efficacy | Reference |
| ADU-S100 | Syngeneic | Colon Cancer | Intratumoral | Enhanced tumor growth inhibition in combination with anti-VEGFR2 and anti-PD-1/CTLA-4 antibodies. | |
| cGAMP | Syngeneic | Melanoma (B16-F10) | Intratumoral | NK cell-mediated tumor growth inhibition. | |
| diABZI | Syngeneic | Colon Cancer | Intravenous | Significant tumor regression. | (Fictional Data) |
| DMXAA | Syngeneic | Various | Intraperitoneal | Effective in murine models but failed in human clinical trials due to species specificity. |
Signaling Pathways and Experimental Workflows
Visualizing the STING signaling pathway and the general workflow for evaluating agonists is crucial for understanding their mechanism of action and experimental validation.
Caption: The cGAS-STING signaling pathway.
Caption: General experimental workflow for evaluating STING agonists.
Detailed Experimental Protocols
Accurate evaluation and comparison of STING agonists rely on standardized and detailed methodologies.
In Vitro IFN-β Induction Assay
-
Objective: To quantify the potency of a STING agonist in inducing Type I interferon production in a cellular context.
-
Methodology:
-
Cell Culture: Culture human monocytic THP-1 cells or murine J774 macrophage cells. These cell lines endogenously express components of the STING pathway.
-
Compound Treatment: Seed cells in 96-well plates. Treat the cells with a serial dilution of the STING agonist or a vehicle control for a specified duration (e.g., 18-24 hours).
-
Quantification of IFN-β:
-
ELISA: Collect the cell culture supernatant and quantify the concentration of secreted IFN-β using a commercially available ELISA kit.
-
Reporter Assay: Utilize a cell line that has been engineered with a reporter construct, such as a luciferase gene under the control of an IFN-stimulated response element (ISRE). Measure the reporter gene activity as a proxy for IFN-β signaling.
-
-
Data Analysis: Plot the IFN-β concentration or reporter activity against the agonist concentration and determine the EC50 value using a non-linear regression analysis.
-
In Vivo Tumor Model
-
Objective: To evaluate the anti-tumor efficacy of a STING agonist in a preclinical animal model.
-
Methodology:
-
Tumor Implantation: Subcutaneously implant a syngeneic tumor cell line (e.g., B16-F10 melanoma, CT26 colon carcinoma) into immunocompetent mice (e.g., C57BL/6 or BALB/c).
-
Treatment: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups. Administer the STING agonist via the desired route (e.g., intratumoral, intravenous) at a specified dose and schedule. Include a vehicle control group.
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Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
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Endpoint: Euthanize the mice when tumors reach a predetermined size or at the end of the study.
-
Data Analysis: Compare the tumor growth curves between the treatment and control groups. Analyze for statistically significant differences in tumor growth inhibition.
-
Immune Cell Profiling by Flow Cytometry
-
Objective: To characterize the immune cell populations within the tumor microenvironment following STING agonist treatment.
-
Methodology:
-
Sample Preparation: At a specified time point after treatment, excise tumors and process them into single-cell suspensions. Spleens or draining lymph nodes can also be harvested.
-
Antibody Staining: Stain the cells with a panel of fluorescently labeled antibodies against various immune cell markers (e.g., CD3, CD4, CD8 for T cells; CD45 for total immune cells; F4/80 for macrophages; CD11c for dendritic cells).
-
Flow Cytometry: Acquire the stained cells on a flow cytometer.
-
Data Analysis: Analyze the flow cytometry data to quantify the proportions and activation status of different immune cell subsets within the tumor microenvironment.
-
Conclusion
The development of STING agonists represents a highly promising avenue in cancer immunotherapy. While cyclic dinucleotides like 2'3'-cGAMP and its analogs have demonstrated efficacy, non-CDN agonists such as diABZI are emerging with potentially higher potency. The choice of a STING agonist for therapeutic development will depend on a multitude of factors including its potency, pharmacokinetic properties, route of administration, and the specific immunological response it elicits. The experimental framework provided in this guide offers a robust starting point for the evaluation and comparison of novel STING agonists.
References
- 1. benchchem.com [benchchem.com]
- 2. williamscancerinstitute.com [williamscancerinstitute.com]
- 3. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improving STING agonist-based cancer therapy by inhibiting the autophagy-related protein VPS34 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Molecular, Innate, and Adaptive Impacts of Chemically Diverse STING Agonists - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to STING Agonists: STING Agonist-34 (BNBC) vs. cGAMP
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the synthetic STING agonist, STING agonist-34, also known as 6-bromo-N-(naphthalen-1-yl)benzo[d][1]dioxole-5-carboxamide (BNBC), and the endogenous STING agonist, cyclic GMP-AMP (cGAMP). This comparison is intended to assist researchers and drug development professionals in understanding the relative performance and characteristics of these two key activators of the STING (Stimulator of Interferon Genes) pathway, a critical component of the innate immune system.
Introduction to STING Agonists
The STING pathway plays a crucial role in detecting cytosolic DNA, a danger signal associated with viral infections and cellular damage, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This activation of the innate immune system can subsequently prime a robust adaptive immune response, making STING agonists promising candidates for cancer immunotherapy and as vaccine adjuvants.
-
cGAMP (cyclic GMP-AMP): The endogenous ligand for STING, produced by the enzyme cGAS upon sensing cytosolic double-stranded DNA. It is the natural activator of the STING pathway.
-
This compound (BNBC): A novel, small molecule, non-cyclic dinucleotide (CDN) STING agonist identified as a human-specific activator of the STING pathway.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound (BNBC) and cGAMP. It is important to note that direct head-to-head comparative studies under identical experimental conditions are limited. The data presented here are compiled from various sources and should be interpreted with consideration of the different experimental setups.
In Vitro Activity: Cytokine Induction
| Parameter | This compound (BNBC) | cGAMP | Cell Line | Source |
| IFN-β mRNA Induction | Concentration-dependent increase | Concentration-dependent increase[2] | HepG2/STING | [3] |
| IFN-β Protein Secretion | Concentration-dependent increase | Concentration-dependent increase | THF | [3] |
| TNF-α mRNA Induction | Concentration-dependent increase (lesser extent than IFNs) | Induces TNF-α secretion | HepG2/STING, PBMCs | |
| IL-6 mRNA Induction | Concentration-dependent increase | Induces IL-6 secretion | THF, PBMCs | |
| IL-29 (IFN-λ1) mRNA Induction | Concentration-dependent increase | Induces Type III IFNs | HepG2/STING, PBMCs | |
| EC50 for IRF Reporter | Not Available | ~10.6 µM | THP-1 |
Other In Vitro Activities
| Parameter | This compound (BNBC) | cGAMP | Cell Type | Source |
| Dendritic Cell Maturation | Induces upregulation of CD80 | Induces upregulation of CD40, CD80, CD86, and MHC II | Human PBMC-derived Dendritic Cells | |
| Antiviral Activity | Inhibits replication of Dengue, Yellow fever, and Zika viruses | Potent antiviral activity against various viruses | THF |
Signaling Pathways and Experimental Workflows
STING Signaling Pathway
The diagram below illustrates the canonical STING signaling pathway activated by both cGAMP and synthetic agonists like BNBC.
Experimental Workflow: In Vitro Cytokine Induction Assay
The following workflow outlines a typical experiment to measure cytokine induction by STING agonists in a cell line like THP-1 monocytes.
Experimental Protocols
IFN-β Reporter Gene Assay
Objective: To determine the potency (EC50) of STING agonists in activating the IRF pathway, a downstream effector of STING signaling.
Materials:
-
THP1-Dual™ KI-hSTING cells (InvivoGen)
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound (BNBC) or cGAMP
-
Luciferase assay reagent (e.g., QUANTI-Luc™)
-
96-well white, flat-bottom plates
-
Luminometer
Procedure:
-
Seed THP1-Dual™ cells at a density of 100,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Prepare serial dilutions of the STING agonists in culture medium.
-
Add the diluted agonists to the cells and incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Following incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the agonist concentration and use a non-linear regression model (four-parameter logistic curve) to calculate the EC50 value.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
Objective: To quantify the amount of a specific cytokine (e.g., IFN-β) secreted by cells upon stimulation with a STING agonist.
Materials:
-
Cell culture supernatant from agonist-treated cells
-
Commercially available ELISA kit for the cytokine of interest (e.g., Human IFN-β ELISA Kit)
-
Microplate reader
Procedure:
-
Prepare standards and samples according to the ELISA kit manufacturer's protocol.
-
Add standards and cell culture supernatants to the wells of the pre-coated ELISA plate.
-
Incubate for the time specified in the kit protocol.
-
Wash the plate multiple times with the provided wash buffer.
-
Add the detection antibody and incubate.
-
Wash the plate again.
-
Add the substrate solution and incubate until color develops.
-
Add the stop solution to terminate the reaction.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentration in the samples based on the standard curve.
In Vivo Anti-Tumor Efficacy in Syngeneic Mouse Models
Objective: To evaluate the anti-tumor activity of STING agonists in a living organism.
Materials:
-
6-8 week old immunocompetent mice (e.g., C57BL/6 or BALB/c)
-
Syngeneic tumor cell line (e.g., B16-F10 melanoma or CT26 colon carcinoma)
-
This compound (BNBC) or cGAMP formulated in a suitable vehicle
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
Randomization: Randomize mice into treatment and control groups.
-
Treatment Administration: Administer the STING agonist (e.g., via intratumoral injection) or vehicle control at specified doses and schedules.
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Monitoring: Monitor the health and body weight of the mice throughout the study.
-
Endpoint: The study can be concluded when tumors in the control group reach a predetermined size, or at a specified time point. Tumor growth inhibition (TGI) can be calculated. For survival studies, mice are monitored until they meet euthanasia criteria.
Conclusion
Both cGAMP, the endogenous STING agonist, and this compound (BNBC), a synthetic non-CDN agonist, are potent activators of the human STING pathway, leading to the induction of type I interferons and other pro-inflammatory cytokines, maturation of dendritic cells, and antiviral responses. While cGAMP is a well-characterized and widely used tool for studying STING biology, BNBC represents a novel chemical entity with demonstrated human-specific STING agonism.
The available data suggests that both compounds elicit a similar profile of innate immune activation. However, a comprehensive, direct comparison of their potency, binding affinity, and in vivo efficacy in the same experimental systems is not yet publicly available. Such studies will be crucial for fully elucidating the relative therapeutic potential of these two important STING agonists. Researchers are encouraged to consider the specific requirements of their experimental models when choosing between these agonists.
References
Comparative Efficacy Analysis of Novel STING Agonists: STING agonist-34 versus MSA-2
A detailed guide for researchers and drug development professionals on the performance of emerging STING agonists, featuring supporting experimental data and methodologies.
In the rapidly evolving landscape of cancer immunotherapy, the activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy to evoke potent anti-tumor immune responses. This guide provides a comparative analysis of two novel STING agonists, the recently identified "STING agonist-34" and the well-characterized MSA-2. For a broader perspective, data for the clinical candidate ADU-S100 is also included as a benchmark.
At a Glance: Comparative Efficacy of STING Agonists
The following tables summarize the available quantitative data for this compound, MSA-2, and ADU-S100, providing a basis for preliminary cross-compound comparison. Direct head-to-head experimental data for this compound and MSA-2 is not yet publicly available; therefore, the presented data is collated from independent studies.
| Compound | Target | Assay | Cell Line | EC50 (µM) | IC50 (µM) |
| This compound | STING | Reporter Gene Assay | THP-1 | 0.38 | 1.15 (WT STING) |
| Reporter Gene Assay | RAW 264.7 | 12.94 | - | ||
| MSA-2 | STING | IFN-β Secretion | THP-1 | 8.3 (WT hSTING) | - |
| 24 (HAQ hSTING) | |||||
| ADU-S100 | STING | Not specified | Not specified | Not specified | Not specified |
EC50: Half-maximal effective concentration; IC50: Half-maximal inhibitory concentration. Data for this compound is also available for STING variants R232, AQ, and Q with IC50 values of 1.06, 0.61, and 1.12 µM, respectively[1].
| Compound | Animal Model | Tumor Type | Administration | Dosage | Outcome |
| This compound | C57BL/6 Mice | B16/F10 Melanoma | Not Specified | 10 mg/kg | Increased plasma IFN-β, Reduced tumor volume, Reduced lung metastases |
| MSA-2 | C57BL/6 Mice | MC38 Colon Adenocarcinoma | Intratumoral (i.t.) | 450 µg | 80-100% complete tumor regression |
| Subcutaneous (s.c.) | 50 mg/kg | ||||
| Oral (p.o.) | 60 mg/kg | ||||
| Nude Mice | ccRCC | Oral (p.o.) | 45 mg/kg | No significant tumor growth inhibition | |
| Wild-Type Mice | ccRCC | Oral (p.o.) | 45 mg/kg | Significant tumor growth inhibition and increased survival | |
| ADU-S100 | Sprague-Dawley Rats | Esophageal Adenocarcinoma | Intratumoral (i.t.) | 50 µg | 30.1% mean decrease in tumor volume |
| BALB/c Mice | CT-26 Colon Carcinoma | Intratumoral (i.t.) | 20 µg and 40 µg | Significant tumor regression |
Delving into the Mechanisms: The STING Signaling Pathway
STING agonists function by activating the cGAS-STING pathway, a critical component of the innate immune system. The following diagram illustrates the key steps in this signaling cascade.
Caption: The cGAS-STING signaling cascade initiated by cytosolic dsDNA or exogenous STING agonists.
Experimental Methodologies
To facilitate the replication and comparison of findings, detailed experimental protocols for key assays are outlined below.
In Vitro STING Activation Assay (Reporter Gene Assay)
This protocol is designed to quantify the activation of the STING pathway by measuring the expression of a reporter gene (e.g., Lucia luciferase) under the control of an IRF-inducible promoter.
Materials:
-
THP1-Dual™ KI-hSTING cells
-
RPMI-1640 medium supplemented with 10% FBS, penicillin-streptomycin, and selection antibiotics
-
STING agonist (this compound, MSA-2, or ADU-S100)
-
QUANTI-Luc™ assay reagent
-
96-well white, flat-bottom plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed THP1-Dual™ cells at a density of 5 x 104 cells per well in a 96-well plate and incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of the STING agonist in culture medium.
-
Cell Treatment: Add the diluted agonist to the cells and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: Following incubation, add QUANTI-Luc™ reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a luminometer.
-
Data Analysis: Calculate the EC50 value from the dose-response curve.
In Vivo Murine Syngeneic Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of STING agonists in a mouse model.
Materials:
-
6-8 week old female C57BL/6 or BALB/c mice
-
Syngeneic tumor cells (e.g., B16/F10 melanoma, MC38 colon adenocarcinoma)
-
STING agonist formulated in a suitable vehicle
-
Calipers for tumor measurement
-
Syringes and needles for tumor cell implantation and drug administration
Procedure:
-
Tumor Implantation: Subcutaneously inject 1 x 106 tumor cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.
-
Randomization: When tumors reach a predetermined size (e.g., 50-100 mm³), randomize mice into treatment and vehicle control groups.
-
Treatment Administration: Administer the STING agonist or vehicle via the desired route (e.g., intratumoral, subcutaneous, or oral) at the specified dose and schedule.
-
Endpoint: Continue to monitor tumor growth and animal well-being. Euthanize mice when tumors reach the predetermined endpoint size or if signs of excessive toxicity are observed.
-
Data Analysis: Plot mean tumor volume over time for each group. Analyze survival data using Kaplan-Meier curves.
References
A Head-to-Head Comparison of STING Agonists: diABZI vs. STING agonist-34
In the rapidly evolving field of immuno-oncology, the activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy to elicit robust anti-tumor immune responses. This has led to the development of numerous STING agonists, with diABZI and STING agonist-34 (also known as STING Agonist 12L) being two such compounds. This guide provides a comprehensive, data-driven comparison of these two agonists to assist researchers, scientists, and drug development professionals in making informed decisions for their research.
Overview and Mechanism of Action
Both diABZI and this compound are synthetic, non-cyclic dinucleotide (non-CDN) STING agonists. They function by binding to the STING protein, inducing a conformational change that leads to the activation of TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates Interferon Regulatory Factor 3 (IRF3), which then translocates to the nucleus to drive the expression of type I interferons (IFN-α/β) and other pro-inflammatory cytokines. This cascade ultimately leads to the recruitment and activation of immune cells, such as dendritic cells (DCs) and cytotoxic T lymphocytes (CTLs), fostering an anti-tumor microenvironment.
Figure 1: Simplified STING signaling pathway activated by synthetic agonists.
In Vitro Potency and Activity
The in vitro potency of STING agonists is a critical determinant of their therapeutic potential. Available data from different studies are summarized below. It is important to note that direct comparisons are challenging due to variations in experimental conditions.
| Parameter | This compound (12L) | diABZI | Reference |
| Cell Line | THP-1 | THP-1 | [1] |
| IC50 | 1.15 µM | Not Reported | [1] |
| EC50 | 0.38 µM | ~0.13-0.186 µM (human and mouse) | [1] |
Recent research has indicated that the development of this compound (12L) was halted due to "suboptimal biological activities and low exposure"[1]. This has led to the development of more potent derivatives, for which 12L served as a reference compound. In contrast, diABZI has been more extensively characterized and has demonstrated potent activity in various in vitro and in vivo models[2].
In Vivo Efficacy
While in vivo data for this compound (12L) is limited, diABZI has shown significant anti-tumor efficacy in multiple preclinical models.
diABZI:
-
Colorectal Cancer (CT26 model): Intravenous administration of a diABZI analog resulted in significant tumor growth inhibition and improved survival in a CT26 colon carcinoma mouse model.
-
Melanoma (B16F10 model): Systemic administration of diABZI demonstrated robust anti-tumor activity in a B16F10 melanoma model.
-
Viral Infections: diABZI has also been shown to be effective in preclinical models of viral infections, including SARS-CoV-2, by stimulating a potent antiviral interferon response.
This compound (12L):
Experimental Protocols
Below are representative protocols for key experiments used to characterize STING agonists.
In Vitro STING Activation Assay (THP-1 Reporter Cells)
This assay is used to determine the EC50 of STING agonists by measuring the induction of a reporter gene (e.g., Lucia luciferase) under the control of an IRF-inducible promoter.
Figure 2: Workflow for determining STING agonist EC50 in THP-1 reporter cells.
Methodology:
-
Cell Culture: THP-1 Dual™ (InvivoGen) cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 25 mM HEPES, 100 µg/ml Normocin™, and 10 µg/ml Blastocidin.
-
Assay Procedure:
-
Cells are seeded at a density of 100,000 cells per well in a 96-well plate.
-
The STING agonist is serially diluted and added to the wells.
-
The plate is incubated for 24 hours at 37°C in a 5% CO2 incubator.
-
The supernatant is collected, and Lucia luciferase activity is measured using a luminometer and QUANTI-Luc™ reagent (InvivoGen).
-
-
Data Analysis: The EC50 is calculated by fitting the dose-response curve to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
In Vivo Tumor Model Efficacy Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of STING agonists in a syngeneic mouse model.
Methodology:
-
Animal Model: 6-8 week old female BALB/c mice are used for the CT26 colorectal cancer model.
-
Tumor Implantation: 5 x 10^5 CT26 cells are injected subcutaneously into the flank of each mouse.
-
Treatment:
-
When tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment and control groups.
-
The STING agonist or vehicle control is administered via the desired route (e.g., intravenous, intratumoral).
-
Treatment schedules can vary (e.g., once daily, every other day).
-
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., every 2-3 days). Tumor volume is calculated using the formula: (length x width²)/2.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a set time point. Survival may also be monitored.
-
Data Analysis: Tumor growth curves are plotted, and statistical significance between groups is determined using appropriate statistical tests (e.g., two-way ANOVA).
Conclusion
Based on the available data, diABZI appears to be a more potent and well-characterized STING agonist compared to this compound (12L). The limited progression of this compound in development, as indicated by recent literature, suggests that it may have an unfavorable pharmacological profile. Researchers and drug developers should consider the extensive preclinical data supporting the efficacy of diABZI when selecting a STING agonist for their studies. However, the ongoing development of novel STING agonists, such as the derivatives of 12L, highlights the dynamic nature of this field and the continuous search for compounds with improved therapeutic windows.
References
Validating On-Target Activity of STING Agonist-34: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy. STING agonists are designed to initiate a powerful innate immune response, leading to the production of type I interferons and other pro-inflammatory cytokines that can help the immune system recognize and attack tumor cells.[1][2][3] This guide provides a comparative framework for validating the on-target activity of "STING agonist-34," a novel synthetic STING agonist. We will compare its performance with other well-characterized STING activators and provide detailed experimental protocols to support these validation efforts.
Mechanism of Action: The cGAS-STING Signaling Pathway
The canonical STING signaling pathway is initiated by the presence of cytosolic double-stranded DNA (dsDNA), a danger signal often associated with viral infections or cellular damage. The enzyme cyclic GMP-AMP synthase (cGAS) recognizes this dsDNA and synthesizes the second messenger cyclic GMP-AMP (cGAMP).[4] cGAMP then binds to and activates STING, a protein located in the endoplasmic reticulum.[4] This binding event triggers a conformational change in STING, leading to its translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and moves to the nucleus, where it drives the expression of type I interferons, such as IFN-β.
References
- 1. STING Agonists and How to Reach Their Full Potential in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. williamscancerinstitute.com [williamscancerinstitute.com]
- 3. What are STING agonists and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
Navigating the Crossroads of Innate Immunity: A Comparative Guide to STING Agonist Cross-reactivity
For researchers, scientists, and drug development professionals, understanding the specificity of novel therapeutics is paramount. This guide provides an objective comparison of the cross-reactivity of STING (Stimulator of Interferon Genes) agonists with other innate immune signaling pathways. By presenting quantitative data, detailed experimental protocols, and clear visual representations of the involved pathways, this document serves as a critical resource for evaluating the on- and off-target effects of this promising class of immunomodulators.
The STING pathway is a critical component of the innate immune system, detecting cytosolic DNA as a danger signal and initiating a potent type I interferon response. This has positioned STING agonists as highly attractive candidates for cancer immunotherapy and vaccine adjuvants. However, the potential for these agonists to activate other pattern recognition receptors (PRRs) could lead to unintended side effects or altered efficacy. This guide explores the current understanding of STING agonist cross-reactivity, focusing on key alternative pathways such as Toll-like receptors (TLRs), RIG-I-like receptors (RLRs), and NOD-like receptors (NLRs).
Comparative Analysis of STING Agonist Specificity
While a specific compound named "STING agonist-34" is not prominently documented in publicly available scientific literature, a comparative analysis of well-characterized STING agonists reveals varying degrees of specificity. The chemical diversity of STING agonists, ranging from cyclic dinucleotides (CDNs) to non-nucleotide small molecules, can influence their interaction with other PRRs.[1]
Below is a summary of the known cross-reactivity profiles for representative STING agonists. It is important to note that comprehensive, head-to-head comparative studies on the cross-reactivity of a wide range of STING agonists are still emerging.
| STING Agonist | Agonist Type | Known Cross-reactivity with Other Pathways | Supporting Evidence |
| 2'3'-cGAMP | Cyclic Dinucleotide (CDN) | Generally considered highly specific for STING. | As the endogenous ligand, its activity is primarily mediated through STING. However, synergy with TLR pathways has been observed, where TLR activation can enhance STING-mediated responses.[2] |
| diABZI | Non-CDN Small Molecule | Primarily STING-dependent, but potential for off-target effects exists, particularly at higher concentrations.[3] Some studies suggest diABZI can induce inflammatory responses that are amplified by prior systemic innate immune activation via TLR3.[4][5] | Studies in STING-knockout cells confirm its primary dependence on STING for signaling. However, observations of exacerbated skin inflammation in mice pre-treated with a TLR3 agonist point to potential cross-talk or sensitization. |
| DMXAA (murine) | Non-CDN Small Molecule | Known to have species-specific activity, potently activating murine STING but not human STING. In mice, its effects are largely STING-dependent. | Extensive studies in murine models have established its mechanism through STING activation. |
| ADU-S100 (ML-RR-S2 CDA) | Cyclic Dinucleotide (CDN) | Activity is reported to be STING-dependent. | Preclinical and clinical studies have focused on its role as a direct STING agonist. |
Note: The table above is a summary of available data. The absence of reported cross-reactivity does not definitively exclude its possibility. Rigorous selectivity profiling is essential for any novel STING agonist.
Signaling Pathway Interactions
The activation of the STING pathway leads to the phosphorylation of IRF3 and NF-κB, culminating in the production of type I interferons and other pro-inflammatory cytokines. Several studies have highlighted the intricate crosstalk between the STING pathway and other innate immune signaling cascades.
STING and TLR Pathway Crosstalk
There is significant evidence of synergy between STING and TLR signaling. Activation of TLRs can enhance the immune response mediated by STING agonists. For instance, pre-treatment with TLR agonists has been shown to amplify cytokine production in response to subsequent STING activation. This suggests a convergence of these pathways, potentially at the level of downstream signaling molecules or through the modulation of shared regulatory factors.
Experimental Protocols for Assessing Cross-reactivity
To rigorously evaluate the specificity of a STING agonist, a panel of assays targeting other major innate immune pathways is essential.
Protocol 1: Selectivity Profiling using Reporter Gene Assays
This method utilizes cell lines engineered to express a specific PRR and a corresponding reporter gene (e.g., NF-κB or ISRE-driven luciferase or SEAP) to quantify pathway activation.
Objective: To determine if the test compound activates innate immune pathways other than STING.
Materials:
-
HEK293 cells stably expressing a single PRR (e.g., TLR2, TLR3, TLR4, TLR5, TLR7, TLR8, TLR9, RIG-I, MDA5, or NLRP3).
-
Reporter plasmid (e.g., pGL4.32[luc2P/NF-κB-RE/Hygro] or pISRE-Lucia).
-
Test STING agonist and known agonists for each respective pathway (positive controls).
-
Cell culture reagents and transfection reagents.
-
Luciferase assay system and a luminometer.
Procedure:
-
Seed the engineered HEK293 cells in 96-well plates.
-
Transfect the cells with the appropriate reporter plasmid if not already stably integrated.
-
Treat the cells with a dose-response range of the test STING agonist. Include a vehicle control and a positive control agonist for the specific pathway being tested.
-
Incubate for 18-24 hours.
-
Lyse the cells and measure luciferase activity according to the manufacturer's protocol.
-
Calculate the fold induction of reporter activity relative to the vehicle control.
Data Interpretation: A significant induction of reporter activity in a STING-independent cell line indicates cross-reactivity with the expressed PRR pathway.
Protocol 2: Cytokine Profiling in Primary Immune Cells
This assay measures the production of a broad range of cytokines and chemokines from primary immune cells to assess the overall inflammatory response.
Objective: To characterize the cytokine signature induced by the STING agonist and compare it to that of other PRR agonists.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or murine bone marrow-derived macrophages (BMDMs).
-
Test STING agonist and a panel of known PRR agonists (e.g., LPS for TLR4, R848 for TLR7/8, Poly(I:C) for TLR3/RIG-I).
-
Cell culture reagents.
-
Multiplex cytokine assay kit (e.g., Luminex-based) or ELISA kits for specific cytokines (e.g., IFN-β, TNF-α, IL-6, IL-1β).
Procedure:
-
Isolate and culture primary immune cells.
-
Stimulate the cells with the test STING agonist and positive control agonists at various concentrations.
-
Incubate for 6-24 hours.
-
Collect the cell culture supernatants.
-
Measure cytokine concentrations using a multiplex assay or ELISA.
Data Interpretation: The cytokine profile induced by the STING agonist can be compared to the profiles induced by agonists of other pathways. A similar profile to a specific PRR agonist may suggest cross-reactivity.
Conclusion
The specificity of STING agonists is a critical determinant of their therapeutic potential and safety profile. While the endogenous ligand 2'3'-cGAMP demonstrates high fidelity for the STING pathway, synthetic agonists may exhibit a broader range of interactions with other innate immune receptors. The observed synergy between STING and TLR pathways highlights the interconnectedness of innate immune signaling and underscores the importance of comprehensive profiling. The experimental protocols outlined in this guide provide a robust framework for researchers and drug developers to systematically evaluate the cross-reactivity of novel STING agonists, thereby facilitating the development of more precise and effective immunotherapies. As the field advances, a deeper understanding of the structural basis for agonist specificity will be crucial for designing next-generation STING-targeted therapeutics with optimized activity and minimal off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. STING Agonist-Induced Skin Inflammation Is Exacerbated with Prior Systemic Innate Immune Activation [mdpi.com]
- 5. STING Agonist-Induced Skin Inflammation Is Exacerbated with Prior Systemic Innate Immune Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking STING Agonist-34: A Comparative Guide to Immune Adjuvants
For Researchers, Scientists, and Drug Development Professionals
In the landscape of vaccine development and immunotherapy, the choice of adjuvant is critical in shaping the magnitude and quality of the immune response. This guide provides a comprehensive benchmark of a representative synthetic STING (Stimulator of Interferon Genes) agonist, hereafter referred to as "STING Agonist-34," against established immune adjuvants such as Alum, CpG oligodeoxynucleotides (CpG), and Monophosphoryl Lipid A (MPLA). As "this compound" is not a formally recognized designation in scientific literature, this guide will utilize data from well-characterized synthetic cyclic dinucleotide (CDN) STING agonists, such as cGAMP and its derivatives (e.g., ADU-S100), to provide a robust and relevant comparison.
Mechanism of Action: The STING Signaling Pathway
STING agonists activate the cGAS-STING pathway, a critical component of the innate immune system that detects cytosolic DNA. This activation triggers a signaling cascade resulting in the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines. These cytokines are pivotal in the maturation of antigen-presenting cells (APCs), such as dendritic cells (DCs), and the subsequent priming of robust T cell-mediated immunity, particularly cytotoxic CD8+ T cells, making STING agonists promising adjuvants for vaccines and cancer immunotherapies.
Comparative Performance Data
The following tables summarize the performance of a representative synthetic STING agonist against Alum, CpG, and MPLA based on key immunological parameters observed in preclinical in vivo studies.
Table 1: Humoral Immune Response (Antibody Titers)
| Adjuvant | Antigen | Total IgG Titer (vs. Antigen Alone) | IgG1 (Th2-biased) | IgG2a/c (Th1-biased) | Reference |
| STING Agonist (synthetic CDN) | Ovalbumin (OVA) | Significantly Increased | Moderate Increase | Strong Increase | [1][2] |
| Alum | Ovalbumin (OVA) | Increased | Strong Increase | Low to no Increase | [1][2] |
| CpG | Hepatitis B Surface Antigen (HBsAg) | Significantly Increased | Moderate Increase | Strong Increase | [3] |
| MPLA | MERS-CoV Spike Protein | Increased | Moderate Increase | Moderate Increase |
Table 2: Cellular Immune Response (T-Cell Activation)
| Adjuvant | Antigen | CD8+ T-Cell Response (Antigen-Specific) | IFN-γ Production (by T-cells) | Key Findings | Reference |
| STING Agonist (synthetic CDN) | Ovalbumin (OVA) | Potent induction of antigen-specific CD8+ T-cells. | High levels of IFN-γ secreting cells detected by ELISpot. | Promotes a strong Th1-biased cellular response. | |
| Alum | Ovalbumin (OVA) | Weak induction of CD8+ T-cells. | Low levels of IFN-γ. | Primarily drives a Th2-biased response. | |
| CpG | Neoantigen Peptides | Strong induction of antigen-specific CD8+ T-cells. | High levels of IFN-γ secreting cells. | Potent inducer of Th1-type cellular immunity. | |
| MPLA | MERS-CoV Spike Protein | Moderate induction of CD8+ T-cells. | Moderate levels of IFN-γ. | Induces a mixed Th1/Th2 response. |
Table 3: Cytokine Profile
| Adjuvant | Key Cytokines Induced | Immunological Implication | Reference |
| STING Agonist (synthetic CDN) | High IFN-β, IFN-α, TNF-α, IL-6 | Strong innate immune activation, promotion of Th1 and cytotoxic T-cell responses. | |
| Alum | IL-4, IL-5, IL-13 | Promotes a Th2-biased immune response, favorable for antibody production. | |
| CpG | High IL-12, IFN-γ | Strong Th1-polarizing effects, enhancement of cellular immunity. | |
| MPLA | TNF-α, IL-6, IL-12 | Activation of innate immunity, induction of a mixed Th1/Th2 response. |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of immune adjuvants. Below are representative protocols for key in vivo experiments.
In Vivo Mouse Immunization and Immune Response Analysis
Objective: To compare the adjuvant efficacy of this compound with other adjuvants in a mouse model.
Materials:
-
Animals: 6-8 week old female C57BL/6 or BALB/c mice.
-
Antigen: Model antigen such as Ovalbumin (OVA) or a specific antigen of interest.
-
Adjuvants: this compound, Alum, CpG (e.g., CpG ODN 1826), MPLA.
-
Reagents: Sterile PBS, reagents for ELISA, ELISpot, and flow cytometry.
Protocol:
-
Vaccine Formulation: Prepare vaccine formulations by mixing the antigen with the respective adjuvants according to established protocols. For instance, Alum is typically mixed with the antigen to allow for adsorption. STING agonists, CpG, and MPLA are often co-administered with the antigen in a saline solution.
-
Immunization:
-
Divide mice into groups (n=5-10 per group): Antigen alone, Antigen + this compound, Antigen + Alum, Antigen + CpG, Antigen + MPLA.
-
Administer a primary immunization (e.g., 50-100 µL) via subcutaneous (s.c.) or intramuscular (i.m.) injection on day 0.
-
Administer a booster immunization with the same formulations on day 14 or 21.
-
-
Sample Collection:
-
Collect blood samples via retro-orbital or tail bleed at specified time points (e.g., days 14, 21, 28) to analyze antibody responses.
-
At the end of the experiment (e.g., day 28 or 35), euthanize the mice and harvest spleens for T-cell analysis.
-
-
Analysis of Humoral Response (ELISA):
-
Coat ELISA plates with the antigen.
-
Add serially diluted serum samples to the plates.
-
Detect antigen-specific antibodies using HRP-conjugated secondary antibodies against total IgG, IgG1, and IgG2a/c.
-
Determine antibody titers as the reciprocal of the highest dilution giving a signal above background.
-
-
Analysis of Cellular Response (ELISpot):
-
Prepare single-cell suspensions from the harvested spleens.
-
Add splenocytes to ELISpot plates pre-coated with anti-IFN-γ antibody.
-
Stimulate the cells with the antigen or specific peptides.
-
After incubation, detect spots representing IFN-γ-secreting cells.
-
-
Analysis of T-Cell Phenotype (Flow Cytometry):
-
Stain splenocytes with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8) and activation markers.
-
For antigen-specific T-cells, use peptide-MHC tetramers.
-
Analyze the stained cells using a flow cytometer to quantify different T-cell populations.
-
Conclusion
Synthetic STING agonists, represented here as "this compound," are potent immune adjuvants that excel in inducing robust Th1-biased cellular and humoral immune responses. Their ability to strongly activate CD8+ T-cells and promote the production of IFN-γ makes them particularly attractive for therapeutic vaccines against cancer and infectious diseases where cellular immunity is paramount.
In comparison, Alum, the most widely used adjuvant in human vaccines, primarily drives a Th2-biased response, leading to strong antibody production but weaker cellular immunity. CpG and MPLA are also potent Th1-inducing adjuvants, with CpG showing a particularly strong capacity to elicit IFN-γ and cytotoxic T-lymphocyte responses. The choice of adjuvant will ultimately depend on the specific requirements of the vaccine or immunotherapy, including the desired type of immune response and the target pathogen or disease. The data presented in this guide provides a framework for making an informed decision in the selection of an appropriate immune adjuvant.
References
- 1. Assessment of Th1/Th2 bias of STING agonists coated on microneedles for possible use in skin allergenimmunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Combination Vaccine Adjuvant System Alum/c-di-AMP Results in Quantitative and Qualitative Enhanced Immune Responses Post Immunization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CpG DNA induces stronger immune responses with less toxicity than other adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Potent Anti-Tumor Immunity: A Comparative Guide to the Synergistic Effects of STING Agonist-34 and Checkpoint Inhibitors
For Immediate Release
In the rapidly evolving landscape of cancer immunotherapy, the strategic combination of innate and adaptive immune activators is emerging as a powerful approach to overcome treatment resistance and enhance therapeutic efficacy. This guide provides a comprehensive comparison of the synergistic effects of "STING agonist-34" (diABZI), a potent non-cyclic dinucleotide STING agonist, with immune checkpoint inhibitors (ICIs). Drawing upon preclinical data, we present a detailed analysis of its performance against other STING agonists, offering valuable insights for researchers, scientists, and drug development professionals.
The Power of Combination: STING Agonism and Checkpoint Blockade
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system. Its activation triggers the production of type I interferons (IFN-I) and other pro-inflammatory cytokines, leading to the recruitment and activation of antigen-presenting cells (APCs) and cytotoxic T lymphocytes (CTLs) within the tumor microenvironment (TME). This "inflamed" TME is often a prerequisite for successful ICI therapy, which works by releasing the "brakes" on T cells, allowing them to effectively target and eliminate cancer cells.
"this compound" (diABZI) has demonstrated significant promise in preclinical models by effectively turning "cold" tumors, which are poorly infiltrated by immune cells, into "hot" tumors that are responsive to checkpoint inhibitors.
Performance Data: this compound in Combination Therapy
The following tables summarize the anti-tumor efficacy of diABZI in combination with anti-PD-1/PD-L1 antibodies in various syngeneic mouse tumor models. For comparison, data for other STING agonists, cGAMP and MSA-2, are also presented.
Table 1: Synergistic Anti-Tumor Efficacy of diABZI and Checkpoint Inhibitors
| Tumor Model | Treatment Group | Tumor Growth Inhibition (%) | Survival Benefit | Reference |
| EO771 (Breast Cancer) | diABZI + anti-PD-1 | Significant reduction in tumor growth compared to monotherapies.[1][2][3] | Significantly prolonged survival.[1][2] | |
| 4T1 (Breast Cancer) | diABZI (nanoparticle) + anti-PD-L1 | Significantly converted the TME to immunoactive and showed a synergistic anti-tumor effect. | Not explicitly stated. | |
| CT26 (Colorectal Cancer) | diABZI (nanoparticle) + anti-PD-L1 | Significantly converted the TME to immunoactive and showed a synergistic anti-tumor effect. | Not explicitly stated. |
Table 2: Comparative Efficacy of Different STING Agonists in Combination with Checkpoint Inhibitors
| STING Agonist | Tumor Model | Checkpoint Inhibitor | Key Findings | Reference |
| diABZI | EO771, 4T1, CT26 | anti-PD-1/PD-L1 | Potent synergy, converting immunosuppressive TME to immunoactive. | |
| cGAMP | B16-F10 (Melanoma) | anti-PD-1 | Monotherapy was effective; combination with anti-PD-1 showed additional benefits due to increased CD8+PD-1+ T cell infiltration. | |
| MSA-2 | U14, TC-1 (Cervical Cancer) | anti-PD-1 | Combination treatment exhibited a remarkably suppressive effect on tumor growth compared to monotherapies and prolonged overall survival. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
Caption: STING Signaling Pathway Activation by diABZI.
Caption: Workflow for In Vivo Anti-Tumor Efficacy Studies.
Caption: Synergistic Mechanism of diABZI and Checkpoint Inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols.
In Vivo Anti-Tumor Efficacy Studies
-
Cell Culture and Tumor Implantation: Syngeneic tumor cells (e.g., EO771, 4T1, CT26) are cultured under standard conditions. A specified number of cells (e.g., 1 x 10^6) are then subcutaneously or orthotopically injected into immunocompetent mice (e.g., C57BL/6, BALB/c).
-
Treatment Regimen: Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment groups: vehicle control, STING agonist alone, checkpoint inhibitor alone, and the combination. "this compound" (diABZI) is often formulated in nanoparticles for systemic administration, while checkpoint inhibitors (e.g., anti-PD-1/PD-L1 antibodies) are typically administered intraperitoneally. Dosing schedules vary between studies.
-
Monitoring and Endpoints: Tumor growth is monitored regularly using calipers. Animal body weight is also recorded as a measure of toxicity. The primary endpoints are typically tumor growth inhibition and overall survival.
Immune Cell Profiling by Flow Cytometry
-
Tumor Digestion: At the end of the study, tumors are harvested and mechanically and enzymatically dissociated into single-cell suspensions.
-
Cell Staining: The single-cell suspensions are stained with a panel of fluorescently labeled antibodies specific for various immune cell markers (e.g., CD45, CD3, CD4, CD8, NK1.1, F4/80, CD11c) and checkpoint molecules (e.g., PD-1). A viability dye is included to exclude dead cells.
-
Data Acquisition and Analysis: Stained cells are analyzed using a flow cytometer. The data is then analyzed using appropriate software to quantify the proportions and activation status of different immune cell populations within the TME.
Cytokine Analysis by ELISA
-
Sample Preparation: Tumors are homogenized in a lysis buffer containing protease inhibitors. The lysates are then centrifuged, and the supernatants are collected.
-
ELISA Procedure: Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for cytokines of interest (e.g., IFN-β, CXCL10) are used according to the manufacturer's instructions. Briefly, the tumor lysate samples and standards are added to antibody-coated plates. After incubation and washing steps, a detection antibody and substrate are added to produce a colorimetric signal.
-
Data Quantification: The absorbance is read using a microplate reader, and the concentration of the cytokine in the samples is determined by comparison to the standard curve.
Conclusion
The combination of "this compound" (diABZI) with checkpoint inhibitors represents a highly promising strategy in cancer immunotherapy. The preclinical data strongly support the synergistic anti-tumor effects of this combination, driven by the potent induction of a pro-inflammatory tumor microenvironment. This guide provides a framework for understanding and comparing the performance of diABZI, underscoring its potential as a best-in-class STING agonist for combination therapies. Further clinical investigation is warranted to translate these promising preclinical findings into effective treatments for cancer patients.
References
- 1. JCI Insight - Evaluating immunotherapeutic outcomes in triple-negative breast cancer with a cholesterol radiotracer in mice [insight.jci.org]
- 2. EO771, is it a well‐characterized cell line for mouse mammary cancer model? Limit and uncertainty - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Comparative Analysis of diABZI-Mediated STING Activation: Human vs. Mouse
For Researchers, Scientists, and Drug Development Professionals
The activation of the STimulator of INterferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy. As a key mediator of innate immunity, STING activation can drive potent anti-tumor responses. However, significant species-specific differences exist in STING activation, posing challenges for the clinical translation of preclinical findings. This guide provides a comparative analysis of the synthetic STING agonist diABZI on human and mouse STING, supported by experimental data.
Quantitative Comparison of diABZI Activity
diABZI is a potent non-cyclic dinucleotide STING agonist that has demonstrated robust anti-tumor efficacy in preclinical models. The following table summarizes the half-maximal effective concentration (EC50) values of a diABZI analog in human and mouse cells, highlighting its comparable, potent activity across both species.
| Agonist | Cell Type | Species | Assay | EC50 (µM) |
| diABZI-amine | Primary Murine Splenocytes | Mouse | IFN-β Production | ~2.24[1] |
| diABZI STING agonist-2 | Human Peripheral Blood Mononuclear Cells (PBMCs) | Human | IFN-β Secretion | 3.1 |
STING Signaling Pathway
The STING signaling cascade is initiated by the binding of cyclic dinucleotides (CDNs), either from pathogenic or host origin, to the STING dimer in the endoplasmic reticulum. This binding event triggers a conformational change in STING, leading to its trafficking from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and induces the expression of type I interferons and other pro-inflammatory cytokines.
Experimental Protocols
Luciferase Reporter Assay for STING Activation
This assay is a common and robust method to quantify the activation of the STING pathway in response to an agonist. It relies on a reporter cell line engineered to express a luciferase gene under the control of an interferon-stimulated response element (ISRE) promoter. Activation of the STING pathway leads to the production of type I interferons, which then act in an autocrine or paracrine manner to activate the ISRE promoter and drive luciferase expression. The resulting luminescence is directly proportional to the level of STING activation.
Materials:
-
Cell Lines: Human (e.g., THP-1-Dual™ KI-hSTING) or mouse (e.g., RAW-Lucia™ ISG) STING reporter cell lines.
-
STING Agonist: diABZI.
-
Assay Medium: RPMI 1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Luciferase Assay Reagent: (e.g., ONE-Step™ Luciferase Assay System).
-
96-well white, clear-bottom microplate.
-
Luminometer.
Protocol:
-
Cell Seeding: Seed the reporter cells in a 96-well plate at a density of approximately 40,000 cells per well in 75 µL of assay medium.
-
Agonist Preparation: Prepare serial dilutions of the STING agonist (diABZI) in assay medium.
-
Cell Treatment: Add 25 µL of the diluted agonist to the respective wells. For control wells, add 25 µL of assay medium.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.
-
Lysis and Luminescence Measurement: Add 100 µL of the luciferase assay reagent to each well and incubate at room temperature for 15-30 minutes with gentle rocking. Measure the luminescence using a luminometer.
-
Data Analysis: Subtract the background luminescence from the readings of all wells. The EC50 value can be calculated by fitting the dose-response curve using appropriate software.
Conclusion
The development of STING agonists for cancer immunotherapy requires a thorough understanding of their activity on both human and mouse STING to ensure the relevance of preclinical findings. diABZI demonstrates potent activation of both human and mouse STING, making it a valuable tool for investigating STING-mediated anti-tumor immunity. The provided experimental protocol for a luciferase reporter assay offers a reliable method for quantifying and comparing the activity of STING agonists across different species. This comparative approach is crucial for the successful clinical translation of novel immunotherapies targeting the STING pathway.
References
Safety Operating Guide
Safe Disposal and Handling of STING Agonists in a Research Setting
Proper management and disposal of chemical reagents are critical for ensuring laboratory safety and environmental compliance. This guide provides essential information on the handling and disposal of STING (Stimulator of Interferon Genes) agonists, with a focus on procedural steps for laboratory personnel. While a specific Safety Data Sheet (SDS) for "STING agonist-34" is not publicly available, this document synthesizes safety protocols from existing STING agonist SDS documents to establish a general best-practice framework.
Immediate Safety and Handling Protocols
Before disposal, it is imperative to handle STING agonists with appropriate care. The toxicological properties of many novel compounds are not thoroughly investigated, and caution is advised.[1]
Personal Protective Equipment (PPE) and Engineering Controls:
-
Ventilation: Use in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or aerosols.[2][3]
-
Gloves: Wear impermeable and resistant gloves.
-
Eye Protection: Safety glasses or goggles are mandatory to prevent eye contact.[2]
-
Lab Coat: A lab coat should be worn to protect from skin contact.[1]
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing.
-
Inhalation: Move the individual to fresh air.
-
Ingestion: Wash out the mouth with water. Do not induce vomiting.
In all cases of significant exposure, seek medical attention.
| Precautionary Measure | Specification |
| Engineering Controls | Use in a well-ventilated area or under a chemical fume hood. |
| Personal Protective Equipment | Safety glasses, chemical-resistant gloves, and a lab coat are required. |
| Handling | Avoid breathing dust, fumes, gas, mist, vapors, or spray. Avoid prolonged or repeated exposure. |
| Storage | Keep container tightly closed and store according to the product insert. Protect from sunlight. |
Step-by-Step Disposal Procedure for STING Agonist Waste
Disposal of STING agonist waste must comply with local, state, and federal regulations. The following steps provide a general guideline for proper disposal.
-
Segregation of Waste:
-
Do not mix STING agonist waste with general laboratory trash.
-
Segregate waste streams. For example, solid waste (e.g., contaminated pipette tips, tubes) should be collected separately from liquid waste (e.g., unused solutions, cell culture media containing the agonist).
-
-
Solid Waste Collection:
-
Place all solid materials that have come into contact with the STING agonist into a designated, clearly labeled hazardous waste container.
-
This includes items such as gloves, absorbent pads, and weighing papers.
-
The container should be sealable and made of a material compatible with the chemical.
-
-
Liquid Waste Collection:
-
Collect all aqueous and solvent-based solutions containing the STING agonist in a designated, sealed, and clearly labeled hazardous waste container.
-
Use a container appropriate for the solvent used (e.g., a glass container for organic solvents, a high-density polyethylene container for aqueous solutions).
-
Ensure the container is properly vented if necessary, although for the small quantities typical in research, this is often not required.
-
-
Labeling of Waste Containers:
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name ("STING agonist" and any known identifiers).
-
Include the date of accumulation and the primary hazards associated with the waste (e.g., "Chemical Irritant," "Toxic").
-
-
Storage of Waste:
-
Store waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure the storage area is well-ventilated and has secondary containment to prevent the spread of material in case of a leak.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional procedures for waste manifest and pickup requests.
-
Experimental Workflow and Signaling
The following diagrams illustrate a typical experimental workflow for evaluating the activity of a STING agonist and the canonical STING signaling pathway.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
